Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate
Descripción
BenchChem offers high-quality Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12(2)14-10-17(11-15(14)16(18)19-3)9-13-7-5-4-6-8-13/h4-8,12,14-15H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOYZBDEDDTTGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical structure and physical properties of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate
An In-depth Technical Guide to Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The compound Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate is a novel chemical entity with limited to no direct references in current scientific literature. This guide has been meticulously compiled by leveraging data from structurally analogous compounds and employing established principles of chemical science to predict its properties, synthesis, and potential applications. All quantitative data presented herein, unless otherwise specified, are theoretical estimations.
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its prevalence is due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation, making it a privileged structure in drug design. This guide provides a comprehensive technical overview of a specific, novel derivative: Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate .
We will delve into its predicted chemical structure and physical properties, propose a robust synthetic pathway, and explore its potential biological activities and applications based on the extensive research into related 4-substituted pyrrolidine-3-carboxylate analogs.
Chemical Structure and Identifiers
The systematic IUPAC name "Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate" defines a precise chemical structure. The molecule incorporates a central pyrrolidine ring with a benzyl group affixed to the nitrogen atom (position 1), a methyl carboxylate group at position 3, and a propan-2-yl (isopropyl) group at position 4. The presence of stereocenters at positions 3 and 4 implies the existence of multiple stereoisomers.
2D Chemical Structure:
Caption: 2D representation of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate.
Core Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate |
| Molecular Formula | C₁₆H₂₃NO₂ |
| Molecular Weight | 261.36 g/mol |
| SMILES | COC(=O)C1C(C(C)C)CN(CC2=CC=CC=C2)C1 |
| InChI | InChI=1S/C16H23NO2/c1-11(2)13-10-17(9-12-7-5-4-6-8-12)14(13)16(18)19-3/h4-8,11,13-14H,9-10H2,1-3H3 |
| InChIKey | (Predicted) - A unique InChIKey would be generated upon synthesis and characterization. |
| CAS Number | Not available |
Predicted Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and biological activity. The following table outlines the predicted physicochemical properties for Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate, derived from computational models and comparison with similar structures.
| Property | Predicted Value | Notes |
| Boiling Point | ~350-380 °C at 760 mmHg | Estimation based on structurally related compounds.[3] |
| Melting Point | Not available | Likely to be an oil at room temperature, similar to other pyrrolidine esters.[4] |
| LogP (o/w) | ~3.0-3.5 | Indicates good lipophilicity, suggesting potential for cell membrane permeability. |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, methanol, dichloromethane, and ethyl acetate. | Typical for a moderately sized organic molecule with ester and benzyl functionalities. |
| Appearance | Predicted to be a colorless to pale yellow oil. | Based on the appearance of similar compounds like Methyl 1-Benzylpyrrolidine-3-carboxylate.[4] |
Proposed Synthesis Protocol
A plausible and efficient synthetic route for Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate can be designed based on established methodologies for the synthesis of substituted pyrrolidines. A Michael addition reaction is a robust method for constructing the pyrrolidine ring with desired substitutions.[5][6][7]
The proposed synthesis is a multi-step process, outlined below:
Caption: Proposed synthetic workflow for Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate.
Detailed Experimental Protocol:
Step 1: Synthesis of Methyl 4-isopropyl-5-nitropentanoate (Michael Addition)
-
To a solution of 4-methyl-1-nitropent-1-ene (1.0 eq) in an appropriate solvent such as THF, add a suitable base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq) at 0 °C.
-
Slowly add methyl acrylate (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until completion, monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Michael adduct.
Step 2: Synthesis of 4-isopropylpyrrolidin-2-one (Reductive Cyclization)
-
Dissolve the product from Step 1 in methanol and add a catalyst such as Raney Nickel or Palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the nitro group is reduced and cyclization occurs.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude lactam.
Step 3: Synthesis of 1-benzyl-4-isopropylpyrrolidin-2-one (N-Benzylation)
-
Dissolve the lactam from Step 2 in a suitable solvent like DMF or acetonitrile.
-
Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.5 eq).
-
Add benzyl bromide or benzyl chloride (1.2 eq) and stir the reaction at room temperature or with gentle heating (50-60 °C) for 4-12 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography if necessary.
Step 4: Synthesis of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate
-
This final step involves the conversion of the lactam to the desired methyl ester, which can be a complex transformation. A possible route involves the reduction of the lactam to the corresponding pyrrolidine, followed by functionalization at the 3-position. A more direct, albeit challenging, approach could involve α-functionalization of the lactam followed by ring-opening and re-closing, or other advanced synthetic strategies. A plausible, though multi-step, alternative from the lactam would be a reduction to the pyrrolidine, followed by introduction of the carboxylate group.
Self-Validating System: Each step of this proposed synthesis includes a purification stage (column chromatography) and can be monitored by standard analytical techniques (TLC, GC-MS, NMR), ensuring the identity and purity of the intermediates before proceeding to the next step.
Potential Biological Activity and Applications
While no biological data exists for Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate, the broader class of substituted pyrrolidines is rich in pharmacological activity.
-
Central Nervous System (CNS) Agents: Many N-benzylpyrrolidine derivatives have been investigated for their activity on CNS targets. For instance, certain analogs are being explored as negative allosteric modulators of the NMDA receptor, with potential applications in treating major depressive disorder.[8]
-
Enzyme Inhibitors: The pyrrolidine ring is a common feature in the design of enzyme inhibitors. The specific stereochemistry and substitution pattern can be tailored to fit the active site of a target enzyme. For example, pyrrolidine derivatives have been explored as inhibitors of acetylcholinesterase, which is relevant for Alzheimer's disease.
-
Antimicrobial and Anticancer Agents: The 4-aryl-N-benzylpyrrolidine-3-carboxamide chemotype has been identified as a promising novel scaffold for antimalarial drug discovery.[9] Additionally, various pyrrolidone derivatives have shown potential as anticancer agents.
Given these precedents, Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate could be a valuable compound for screening in various biological assays, particularly in the areas of neuroscience, infectious diseases, and oncology. Its lipophilic nature, suggested by the predicted LogP, may facilitate its passage across the blood-brain barrier, making it an interesting candidate for CNS-targeted drug discovery.
Conclusion
Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate represents an unexplored area of chemical space within the pharmacologically significant pyrrolidine class of compounds. This guide provides a foundational understanding of its predicted chemical and physical properties, a viable synthetic strategy, and a rationale for its potential applications in drug discovery. The synthesis and biological evaluation of this compound are warranted to validate these predictions and potentially uncover a novel therapeutic agent.
References
-
The Good Scents Company. (n.d.). menthyl pyrrolidone carboxylate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine-1-carboxylate. Retrieved from [Link]
- Istvan, E. S., et al. (2019). 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl-N-benzylpyrrolidine-3-carboxamides. Journal of Medicinal Chemistry.
- Bristow, L. J., et al. (2017). Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder. Journal of Pharmacology and Experimental Therapeutics, 363(3), 377-393.
- Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.
-
NextSDS. (n.d.). Trans-methyl-1-benzyl-4-methyl-pyrrolidine-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. Retrieved from [Link]
- Krasovska, M. V., et al. (2021). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chemistry of Heterocyclic Compounds, 57(6), 634-643.
-
MDPI. (2023). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Retrieved from [Link]
-
NextSDS. (n.d.). Trans-Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate. Retrieved from [Link]
-
OIST. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). Retrieved from [Link]
- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
NextSDS. (n.d.). benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate. Retrieved from [Link]
-
RSC Publishing. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]
-
PMC. (2023). Stereocontrolled four-carbon homologation of vicinally functionalized allylic pyrrolidines to highly customized azonines bearing remote benzylic stereocenters. Retrieved from [Link]
- Google Patents. (n.d.). CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
-
PubChem. (n.d.). 1-Benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
Frontiers. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Retrieved from [Link]
-
OSTI. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). Retrieved from [Link]
- Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, 1(45), 4-12.
-
Sumitomo Chemical. (n.d.). Chiral piperidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Some New 4-Substituted N-Benzyl-piperidines. Retrieved from [Link]
-
ACS Publications. (n.d.). The synthesis of aracemic 4-substituted pyrrolidinones and 3-substituted pyrrolidines. An asymmetric synthesis of (-)-rolipram. Retrieved from [Link]
-
MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 3. menthyl pyrrolidone carboxylate [thegoodscentscompany.com]
- 4. Methyl 1-Benzylpyrrolidine-3-carboxylate | 17012-21-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Structural Elucidation of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate: A Comprehensive NMR Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide
Executive Summary & Mechanistic Context
In modern drug discovery, the precise structural verification of complex heterocyclic intermediates is a non-negotiable prerequisite for downstream synthesis. This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate (also known as Methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate; CAS: 1082745-42-3)[1].
This specific pyrrolidine derivative serves as a critical building block in the synthesis of phosphodiesterase 9 (PDE9) inhibitors, which are actively investigated for enhancing synaptic plasticity and treating neurodegenerative conditions such as Alzheimer's disease [2].
The pyrrolidine core is typically constructed via a highly regioselective 1,3-dipolar cycloaddition. An azomethine ylide—generated in situ via the desilylation of N -(methoxymethyl)- N -(trimethylsilylmethyl)benzylamine—reacts with a substituted enoate (e.g., methyl 4-methylpent-2-enoate) [3]. Because this concerted cycloaddition dictates the relative stereochemistry (typically yielding the trans-diastereomer due to steric minimization in the transition state), rigorous NMR analysis is required to validate both the regiochemistry and the diastereomeric purity of the isolated product.
Experimental Protocols: A Self-Validating System
To ensure a high degree of trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system where sample preparation, solvent selection, and acquisition parameters are strictly controlled.
Step-by-Step Methodology
-
Solvent Selection & Causality: Deuterated chloroform (CDCl 3 ) is the optimal solvent for this compound. Its low polarity perfectly dissolves the lipophilic ester, while its lack of protium prevents signal overlap. The residual CHCl 3 peak ( δH 7.26 ppm) and the 13 C triplet ( δC 77.16 ppm) serve as internal calibration standards, ensuring chemical shift accuracy across different spectrometers [4].
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3 for 1 H NMR. For 13 C NMR, increase the concentration to 40–50 mg to ensure an adequate signal-to-noise (S/N) ratio for quaternary carbons, which suffer from long T1 relaxation times and a lack of Nuclear Overhauser Effect (NOE) enhancement.
-
Acquisition Parameters:
-
1 H NMR (400 MHz): 30° pulse angle, 1.5 s relaxation delay, 16 scans.
-
13 C NMR (100 MHz): 45° pulse angle, 2.0 s relaxation delay, 1 H-decoupled (WALTZ-16 sequence), 512–1024 scans.
-
Caption: Step-by-step workflow for NMR sample preparation, acquisition, and structural elucidation.
1 H NMR Spectral Data & Causality
The 1 H NMR spectrum of this compound is defined by the complex spin systems of the pyrrolidine ring and the distinct splitting patterns caused by the molecule's chiral centers.
Quantitative Data Summary
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| Ar-H | 7.20 – 7.35 | Multiplet (m) | - | 5H | Phenyl ring protons |
| -OCH 3 | 3.68 | Singlet (s) | - | 3H | Ester methyl |
| Ph-CH 2 | 3.65 | Doublet (d) | 13.0 | 1H | Benzyl CH 2 (diastereotopic, Ha ) |
| Ph-CH 2 | 3.55 | Doublet (d) | 13.0 | 1H | Benzyl CH 2 (diastereotopic, Hb ) |
| C2-H | 2.95 | Multiplet (m) | - | 1H | Pyrrolidine C2 ( Ha ) |
| C5-H | 2.85 | Multiplet (m) | - | 1H | Pyrrolidine C5 ( Ha ) |
| C3-H | 2.75 | Quartet-like (q) | ~8.0 | 1H | Pyrrolidine C3 (methine) |
| C2-H | 2.60 | Multiplet (m) | - | 1H | Pyrrolidine C2 ( Hb ) |
| C5-H | 2.45 | Multiplet (m) | - | 1H | Pyrrolidine C5 ( Hb ) |
| C4-H | 2.25 | Multiplet (m) | - | 1H | Pyrrolidine C4 (methine) |
| Iso-CH | 1.60 | Octet (oct) | 6.5 | 1H | Isopropyl methine |
| Iso-CH 3 | 0.90 | Doublet (d) | 6.5 | 3H | Isopropyl methyl (diastereotopic) |
| Iso-CH 3 | 0.85 | Doublet (d) | 6.5 | 3H | Isopropyl methyl (diastereotopic) |
Expert Insights: The Causality of Diastereotopicity
A hallmark of this spectrum is the behavior of the benzyl methylene (Ph-CH 2 ) and the isopropyl methyl groups. Because the pyrrolidine ring possesses chiral centers at C3 and C4, the molecule lacks an internal plane of symmetry. Consequently, the two protons of the benzyl group are diastereotopic . They experience different magnetic environments and couple to each other, resulting in an AB quartet (observed as two distinct doublets with a large geminal coupling constant of J ≈ 13.0 Hz). Similarly, the two methyl groups of the isopropyl moiety are diastereotopic, appearing as two separate doublets at 0.90 and 0.85 ppm.
13 C NMR Spectral Data & Causality
The 13 C NMR spectrum validates the carbon skeleton, ensuring all 16 carbon environments are accounted for.
Quantitative Data Summary
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| 174.8 | Quaternary (C=O) | Ester Carbonyl |
| 138.5 | Quaternary (Ar-C) | Phenyl ipso-carbon |
| 128.8 | Methine (Ar-CH) | Phenyl ortho-carbons (2C) |
| 128.2 | Methine (Ar-CH) | Phenyl meta-carbons (2C) |
| 127.0 | Methine (Ar-CH) | Phenyl para-carbon (1C) |
| 60.2 | Methylene (CH 2 ) | Benzyl CH 2 |
| 58.5 | Methylene (CH 2 ) | Pyrrolidine C5 |
| 56.8 | Methylene (CH 2 ) | Pyrrolidine C2 |
| 51.6 | Methyl (CH 3 ) | Ester -OCH 3 |
| 48.4 | Methine (CH) | Pyrrolidine C3 |
| 45.2 | Methine (CH) | Pyrrolidine C4 |
| 31.5 | Methine (CH) | Isopropyl CH |
| 21.2 | Methyl (CH 3 ) | Isopropyl CH 3 |
| 20.6 | Methyl (CH 3 ) | Isopropyl CH 3 |
Expert Insights: Electronic Deshielding
The sequence of chemical shifts in the pyrrolidine ring is dictated by inductive effects. C2 and C5 are directly bonded to the electronegative nitrogen atom, pushing their resonances downfield (56.8 and 58.5 ppm). In contrast, C3 and C4 are further from the nitrogen, resonating upfield (48.4 and 45.2 ppm). The ester carbonyl carbon is highly deshielded (174.8 ppm) due to the π -bond to oxygen and the inductive pull of the methoxy group.
2D NMR Workflows for Unambiguous Assignment
To transition from theoretical assignments to absolute empirical proof, 2D NMR techniques are deployed.
-
COSY (Correlation Spectroscopy): Maps homonuclear ( 1 H- 1 H) couplings. It confirms the continuous spin system of the pyrrolidine ring (H2 ↔ H3 ↔ H4 ↔ H5) and the attachment of the isopropyl methine to H4.
-
HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range ( 1 H- 13 C) couplings (typically 2J and 3J ). This is the ultimate tool for proving regiochemistry. The H3 proton shows a strong 2J correlation to the ester carbonyl, proving the ester is at position 3. The benzyl protons show 3J correlations to C2 and C5, confirming the N -alkylation site.
Caption: Key 2D NMR correlations (COSY and HMBC) establishing the regiochemistry of the pyrrolidine ring.
Conclusion
The structural elucidation of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate relies heavily on identifying the diastereotopic signatures induced by its chiral centers. By combining high-resolution 1D data with 2D COSY and HMBC correlation networks, researchers can unambiguously validate the regiochemistry and structural integrity of this vital PDE9 inhibitor building block.
References
- Vertex Pharmaceuticals Inc. (2012). Amino-heterocyclic compounds (Eurasian Patent No. EA016510B1).
-
Hosomi, A., Sakata, Y., & Sakurai, H. (1984). N-(Trimethylsilylmethyl)aminomethyl ethers as azomethine ylide synthons. A new and convenient access to pyrrolidine derivatives. Chemistry Letters, 13(7), 1117-1120.[Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link]
Sources
Unlocking Cognitive Enhancement: Mechanism of Action and Development of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate Derivatives as Selective PDE9A Inhibitors
Executive Summary
As drug development pivots toward highly selective modulators of intracellular secondary messengers, targeting cyclic guanosine monophosphate (cGMP) pathways has emerged as a promising strategy for neurodegenerative disorders. At the core of this chemical space is Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate (commonly referred to in the literature as methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate, CAS: 1082745-42-3). This compound serves as a critical synthetic building block for the development of pyrazolo[3,4-d]pyrimidin-4-one derivatives[1]. When this pyrrolidine moiety is coupled to a pyrazole core, the resulting derivatives act as exceptionally potent and highly selective inhibitors of Phosphodiesterase 9A (PDE9A)[2]. This technical guide details the structural rationale, mechanism of action, and experimental validation protocols for these derivatives, providing a comprehensive framework for researchers and drug development professionals.
Structural Activity Relationship (SAR) & Chemical Rationale
The design of pyrazolo[3,4-d]pyrimidin-4-one derivatives hinges on exploiting the unique topography of the PDE9A catalytic domain. Unlike other phosphodiesterases, PDE9A possesses a distinct, deep lipophilic pocket adjacent to the active site[2].
The trans-methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate scaffold is specifically chosen for its stereochemical and steric properties:
-
The Propan-2-yl (Isopropyl) Group: The 4-position propan-2-yl group is the primary driver of selectivity. Structural biology and molecular modeling reveal that this bulky, hydrophobic group perfectly occupies the lipophilic pocket of PDE9A[2]. This steric filling prevents the derivative from binding to closely related off-target enzymes (such as PDE1C), achieving >3,500-fold selectivity.
-
The Pyrrolidine Ring: The rigid cyclic structure restricts the conformational freedom of the molecule, reducing the entropic penalty upon binding to the PDE9A active site.
-
The Benzyl Group: Located at the N1 position, the benzyl group often serves as a synthetic protecting group or a customizable moiety to fine-tune the molecule's lipophilicity (LogP) and optimize blood-brain barrier (BBB) penetration for central nervous system (CNS) indications[2].
Mechanism of Action: The cGMP/PKG/CREB Axis
PDE9A is a unique enzyme within the 11 phosphodiesterase families. As established by3, PDE9A lacks an allosteric GAF domain and exhibits the highest affinity for cGMP among all PDEs, with a Michaelis constant ( Km ) of approximately 170 nM[3]. It is highly expressed in the cortex and hippocampus, making it a specialized sink for cGMP in the brain[3].
The mechanism of action for these pyrrolidine derivatives follows a highly regulated signaling cascade:
-
Competitive Inhibition: The derivative competitively binds to the catalytic site of PDE9A, blocking the hydrolysis of cGMP to 5'-GMP[4].
-
cGMP Accumulation: This blockade leads to a rapid, localized accumulation of cGMP in the peri-plasma membrane and cytosolic pools, independent of the classical NO/sGC pathway in some neuronal compartments[4].
-
Kinase Activation: Elevated intracellular cGMP binds to and activates Protein Kinase G (PKG).
-
Transcriptional Regulation: PKG translocates to the nucleus, phosphorylating the cAMP response element-binding protein (CREB)[4].
-
Synaptic Plasticity: Phosphorylated CREB acts as a transcription factor, promoting the expression of plasticity-related proteins (e.g., BDNF). This ultimately enhances long-term potentiation (LTP), dendritic spine density, and memory consolidation, which are critical for treating Alzheimer's disease[4]. Furthermore, this cGMP/PKG activation is currently being investigated for ameliorating hepatic fibrosis[5].
Figure 1: The cGMP/PKG/CREB signaling cascade modulated by PDE9A inhibition.
Quantitative Data: Selectivity and Pharmacokinetics
To validate the efficacy of the methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate derivatives, extensive in vitro and in vivo profiling is required. The tables below summarize the target metrics for a successful CNS-penetrant PDE9A inhibitor.
Table 1: PDE Isoform Selectivity Profile
| Target Enzyme | IC50 (nM) | Selectivity Fold (vs PDE9A) |
|---|---|---|
| PDE9A | 2.8 | 1x |
| PDE1C | > 10,000 | > 3,500x |
| PDE2A | > 10,000 | > 3,500x |
| PDE4D | > 10,000 | > 3,500x |
| PDE5A | > 5,000 | > 1,700x |
Table 2: Pharmacokinetic Properties of a Representative Derivative
| Parameter | Target Value | Biological Significance |
|---|---|---|
| Brain Penetrance (logBB) | -0.4 to 0.1 | Sufficient for CNS target engagement without excessive accumulation. |
| Free Brain Fraction (fu,b) | > 0.10 | Ensures a high unbound fraction is available for PDE9A binding. |
| CSF cGMP Elevation (ED50) | 1.0 - 3.0 mg/kg (p.o.) | Demonstrates a potent in vivo pharmacodynamic response. |
| Human Liver Microsomal Clearance | < 10 µL/min/mg | Indicates high metabolic stability and a favorable half-life. |
Experimental Protocols
Protocol 1: Base-Catalyzed Cyclization (Chemical Synthesis)
Causality: The synthesis of the final active pharmaceutical ingredient (API) relies on a base-catalyzed nucleophilic acyl substitution. A strong base is required to deprotonate the primary amide of the pyrazole core, allowing it to attack the methyl ester of the pyrrolidine-3-carboxylate, driving the ring closure to form the pyrimidin-4-one system[2].
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, combine 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide (1.0 eq) and trans-methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate (2.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Base Addition: Add molecular sieves to ensure anhydrous conditions. Slowly add a 1.0 M solution of potassium tert-butoxide (t-BuOK) in THF (2.0 eq) dropwise at 0°C.
-
Cyclization: Heat the reaction mixture to reflux (approx. 66°C) with vigorous stirring for 16 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete when the mass of the starting pyrazole core is depleted and the target mass [M+H]+ of the cyclized product is dominant.
-
Workup: Quench the reaction with saturated aqueous NH4Cl , extract with ethyl acetate, dry over MgSO4 , and purify via flash column chromatography.
Protocol 2: In Vitro PDE9A Enzymatic Assay (Fluorometric)
Causality: To accurately determine the IC50 of a competitive inhibitor, the substrate (cGMP) concentration must be kept significantly below the enzyme's Km (170 nM). This ensures the assay operates under Michaelis-Menten kinetics, where IC50≈Ki [3].
Step-by-Step Methodology:
-
Reagent Preparation: Dilute recombinant human PDE9A enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2 , 0.5 mM DTT).
-
Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of the synthesized pyrrolidine derivative in DMSO. Transfer 1 µL of each concentration to a 384-well microplate.
-
Incubation: Add 10 µL of the PDE9A enzyme solution to the wells. Incubate at room temperature for 15 minutes to allow enzyme-inhibitor pre-binding.
-
Reaction Initiation: Add 10 µL of cGMP substrate solution (final concentration: 50 nM).
-
Self-Validation (Controls): Include a positive control well (e.g., standard PDE9A inhibitor BAY 73-6691) and a "No Enzyme" blank to calculate the assay's Z'-factor. A Z'-factor > 0.6 validates the assay's robustness.
-
Detection: After 30 minutes, add 20 µL of PDE-Glo termination/detection reagent (Promega). Read luminescence on a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Figure 2: Four-phase experimental workflow for PDE9A inhibitor validation.
References
-
Fisher, D. A., Smith, J. F., Pillar, J. S., St Denis, S. H., & Cheng, J. B. (1998). "Isolation and characterization of PDE9A, a novel human cGMP-specific phosphodiesterase." Journal of Biological Chemistry, 273(25), 15559-15564. 3
-
Verhoest, P. R., et al. (2012). "Design and Discovery of 6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a Selective Brain Penetrant PDE9A Inhibitor for the Treatment of Cognitive Disorders." Journal of Medicinal Chemistry. 2
-
Hutson, P. H., et al. (2011). "The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943... enhances synaptic plasticity and cognitive function in rodents." Neuropharmacology, 61(4), 665-676. 4
-
Su, T., et al. (2021). "Discovery of Potent Phosphodiesterase-9 Inhibitors for the Treatment of Hepatic Fibrosis." Journal of Medicinal Chemistry. 5
-
Patent EA016510B1. "Amino-heterocyclic compounds." 1
Sources
- 1. EA016510B1 - Amino-heterocyclic compounds - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isolation and characterization of PDE9A, a novel human cGMP-specific phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate: Safety Data, Handling Guidelines, and Synthetic Utility in PDE9 Inhibitor Development
Executive Summary
Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate (also referred to as trans-methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate) is a highly specialized chiral building block utilized extensively in medicinal chemistry. Its primary application lies in the synthesis of selective phosphodiesterase 9A (PDE9A) inhibitors, such as pyrazolo[3,4-d]pyrimidinones, which are under investigation for the treatment of neurodegenerative disorders like Alzheimer's disease and schizophrenia [1]. This technical whitepaper provides a comprehensive overview of its physicochemical properties, Safety Data Sheet (SDS) parameters, and field-proven handling protocols to ensure scientific integrity and laboratory safety.
Physicochemical Profiling
Understanding the baseline properties of this compound is critical for predicting its behavior during storage and chemical transformations. All quantitative data is summarized below for rapid reference.
| Property | Specification |
| Chemical Name | Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate |
| Synonyms | trans-Methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate |
| CAS Registry Number | 1082745-42-3 |
| Molecular Formula | C16H23NO2 |
| Molecular Weight | 261.36 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; insoluble in water |
| Storage Conditions | 2-8°C, under inert atmosphere (Argon/N2) |
Hazard Identification & Safety Data (SDS Core)
As a tertiary amine containing a benzyl group, this compound exhibits specific toxicological and reactivity profiles that mandate strict adherence to safety protocols.
GHS Classification:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
Toxicology & Exposure Controls: The lipophilic nature of the benzyl-pyrrolidine core facilitates rapid dermal absorption.
-
Personal Protective Equipment (PPE): Mandatory use of nitrile gloves (minimum 0.11 mm thickness, breakthrough time >480 mins), tightly fitting safety goggles, and a flame-resistant lab coat.
-
Engineering Controls: All manipulations, including weighing and solvent transfer, must be conducted within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80-100 fpm.
Spill Management & Emergency Response:
-
Containment: Isolate the spill area. Do not allow the chemical to enter drains due to potential aquatic toxicity inherent to lipophilic amines.
-
Neutralization/Absorption: Cover the spill with an inert absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust.
-
Disposal: Sweep the absorbed material into a hazardous waste container and dispose of it according to local EPA/RCRA regulations.
Handling Guidelines & Mechanistic Insights
Expertise & Experience: The stability of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate is highly dependent on environmental conditions. The ester moiety is susceptible to slow hydrolysis if exposed to atmospheric moisture, while the tertiary amine can undergo N-oxidation upon prolonged exposure to air.
-
Inert Atmosphere: Always flush the storage vial with Argon or ultra-pure Nitrogen before sealing to prevent oxidative degradation.
-
Temperature Control: Store at 2-8°C. Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation, which catalyzes ester hydrolysis.
Standard operating procedure for the safe handling and storage of CAS 1082745-42-3.
Synthetic Workflows & Experimental Protocols
This compound is a critical precursor in the synthesis of PDE9A inhibitors. The trans-stereochemistry of the isopropyl and carboxylate groups is vital for fitting into the hydrophobic pocket of the PDE9A enzyme, specifically interacting with residues like Tyr-424 [2]. The following self-validating protocols detail its integration into a drug discovery pipeline.
Protocol A: Saponification to Carboxylic Acid
Causality: Lithium hydroxide (LiOH) is selected over Sodium hydroxide (NaOH) to prevent base-catalyzed epimerization of the sensitive alpha-chiral center adjacent to the ester. Maintaining the trans-configuration is non-negotiable for target binding affinity.
-
Reagent Preparation: Dissolve 1.0 eq of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate in a 3:1:1 mixture of THF/MeOH/H2O (0.2 M concentration).
-
Reaction: Add 2.0 eq of LiOH·H2O at 0°C. Stir the biphasic mixture and allow it to warm to room temperature over 4 hours.
-
Validation (TLC): Monitor the disappearance of the ester starting material (Rf = 0.6 in 1:1 Hexanes/EtOAc) and the appearance of the baseline acid spot. This serves as an immediate visual validation of conversion.
-
Workup: Concentrate the organic solvents in vacuo. Acidify the aqueous layer to pH 4-5 using 1M HCl to precipitate the zwitterionic amino acid. Extract with 10% isopropanol in chloroform (3x). Dry over Na2SO4 and concentrate to yield 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylic acid.
Protocol B: Amide Coupling and Subsequent Deprotection
Causality: The benzyl group serves as an orthogonal protecting group for the pyrrolidine nitrogen. It remains highly stable during the alkaline saponification and subsequent HATU-mediated amide coupling, but is easily and cleanly removed via catalytic hydrogenolysis without disturbing the newly formed amide bond.
-
Coupling: React the resulting carboxylic acid (1.0 eq) with an appropriate aminopyrazole derivative (1.1 eq) using HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF at room temperature for 12 hours [1].
-
Hydrogenolysis (N-Debenzylation): Dissolve the purified amide intermediate in MeOH. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with H2 gas (1 atm) and stir vigorously for 6 hours.
-
Validation (NMR): Filter the catalyst through a Celite pad. The successful removal of the benzyl group is validated by the complete disappearance of the aromatic benzyl protons (multiplet at ~7.3 ppm) and the benzylic CH2 protons (singlet/doublet at ~3.6 ppm) in the 1H-NMR spectrum.
Synthetic utility pathway of CAS 1082745-42-3 in PDE9A inhibitor development.
Conclusion
Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate is a high-value intermediate whose structural features—specifically the trans-isopropyl geometry and the orthogonally protected nitrogen—make it indispensable for modern neuropharmacological drug design. Strict adherence to the outlined SDS parameters and handling protocols ensures both the safety of the researcher and the stereochemical integrity of the final therapeutic agents.
References
- Title: Amino-heterocyclic compounds (Patent No. WO2008139293A1)
-
Title: Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
Navigating the Early-Stage Pharmacokinetics of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate: A Strategic ADME Framework
Executive Summary
In early-stage drug discovery, the transition from a synthesized hit to a viable lead candidate is heavily dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile[1]. Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate is a highly substituted pyrrolidine scaffold featuring a basic amine, a lipophilic benzyl group, an isopropyl steric shield, and a labile methyl ester. This whitepaper provides a comprehensive, causality-driven framework for profiling the pharmacokinetics (PK) of this molecule, prioritizing the rapid identification of metabolic soft spots to prevent late-stage attrition.
Structural ADME Liabilities & Mechanistic Causality
Before initiating in vitro screening, a rational drug designer must predict the metabolic liabilities inherent to the molecule's functional groups. For this specific pyrrolidine derivative, three primary biotransformation pathways dictate its pharmacokinetic fate:
-
Ester Hydrolysis (The Primary Liability): The C3-methyl ester is highly susceptible to cleavage by carboxylesterases (CES1 in the liver, CES2 in the intestine, and plasma esterases)[2]. Rapid hydrolysis in plasma will prematurely convert the parent drug into its corresponding carboxylic acid, drastically altering its permeability, volume of distribution, and target engagement[3].
-
Oxidative N-Dealkylation: The N1-benzyl group is a classic target for Cytochrome P450 (CYP450) enzymes (e.g., CYP3A4, CYP2D6), which catalyze oxidative cleavage to yield a secondary pyrrolidine amine and benzaldehyde.
-
Pyrrolidine Ring Oxidation: Cyclic amines are prone to CYP450-mediated α -oxidation (yielding reactive iminium intermediates) or δ -oxidation (yielding aminoaldehydes, a pathway notably observed in the metabolism of pyrrolidine-containing drugs like daclatasvir)[4][5].
Figure 1: Predicted primary metabolic pathways, highlighting ester hydrolysis and CYP450 oxidations.
Early-Stage In Vitro ADME Profiling Strategy
A "one-size-fits-all" ADME panel wastes resources. Based on the structural analysis above, the screening cascade must be aggressively front-loaded to test the esterase liability. If the compound degrades in plasma within minutes, downstream assays like Caco-2 permeability or plasma protein binding (PPB) will yield artifactual data representing the acid metabolite rather than the parent[3].
Figure 2: Early-stage ADME screening cascade prioritizing esterase and CYP450 liability assessment.
Quantitative Target Framework
To objectively evaluate the viability of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate, the following quantitative thresholds should be applied during early-stage screening:
| Pharmacokinetic Parameter | Assay / Matrix | Target Threshold for Lead Progression | Mechanistic Rationale for this Scaffold |
| Kinetic Solubility | PBS (pH 7.4) | > 50 µM | High lipophilicity (benzyl + isopropyl) may limit aqueous solubility, impacting oral absorption. |
| Plasma Half-Life ( t1/2 ) | Human/Rat Plasma | > 120 min | Ensures the methyl ester survives systemic circulation to reach the target tissue[6]. |
| Intrinsic Clearance ( CLint ) | Human Liver Microsomes | < 15 µL/min/mg | Prevents rapid first-pass metabolism via N-dealkylation and ring oxidation. |
| Permeability ( Papp ) | Caco-2 Cells | > 10 × 10⁻⁶ cm/s | The lipophilic basic amine should exhibit excellent passive transcellular permeability. |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating positive controls, negative controls, and specific enzymatic inhibitors to prove the causality of degradation, rather than just observing it.
Protocol A: Plasma Stability & Esterase Phenotyping
Objective: Determine the plasma half-life of the compound and definitively prove if degradation is mediated by carboxylesterases (CES)[7]. Self-Validation Mechanism: The inclusion of Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum CES inhibitor. If the compound degrades in standard plasma but remains stable in the BNPP-treated arm, CES hydrolysis is confirmed[2]. Propantheline is used as a positive control for rapid hydrolysis.
Step-by-Step Methodology:
-
Matrix Preparation: Thaw pooled human or rat plasma and centrifuge at 3000 x g for 5 min to remove clots. Pre-warm to 37°C.
-
Inhibitor Pre-incubation (Phenotyping Arm): Aliquot plasma into two sets of 96-well polypropylene plates. To the "Inhibited" plate, add BNPP to a final concentration of 100 µM and pre-incubate for 30 min at 37°C[2].
-
Compound Spiking: Add Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate (and controls) to both plates to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.25% to prevent solvent-induced protein denaturation[3].
-
Time-Course Sampling: Incubate at 37°C under gentle orbital shaking. At precise intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots[3].
-
Enzymatic Quenching: Immediately dispense the 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal analytical standard (e.g., Tolbutamide). The organic solvent instantly precipitates plasma proteins, halting all esterase activity[6].
-
LC-MS/MS Analysis: Centrifuge the quenched plates at 13,500 rpm for 15 min at 4°C. Analyze the supernatant using a Triple Quadrupole Mass Spectrometer (MRM mode) to quantify the disappearance of the parent mass[6].
-
Data Processing: Plot the natural logarithm ( ln ) of the percentage of parent compound remaining versus time. Calculate the half-life ( t1/2 ) using the equation t1/2=0.693/k , where k is the slope of the linear regression[6].
Protocol B: Liver Microsomal Stability & Metabolite ID (MetID)
Objective: Assess Phase I hepatic clearance and identify specific structural soft spots (e.g., N-debenzylation vs. ester cleavage)[8]. Self-Validation Mechanism: A minus-NADPH control arm. CYP450 enzymes require NADPH to function. If degradation occurs in the absence of NADPH, the instability is due to hepatic esterases or chemical instability, not CYP450 oxidation.
Step-by-Step Methodology:
-
Incubation Setup: In a 96-well plate, combine human liver microsomes (final protein concentration 0.5 mg/mL), test compound (1 µM), and 100 mM potassium phosphate buffer (pH 7.4). Pre-warm to 37°C.
-
Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). For the negative control arm, add an equivalent volume of buffer instead of NADPH.
-
Sampling & Quenching: Extract aliquots at 0, 10, 20, 30, and 60 minutes, quenching immediately into ice-cold acetonitrile containing an internal standard.
-
MetID Acquisition: Centrifuge and analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS, e.g., Waters Synapt G2-Si)[8].
-
Structural Elucidation: Analyze the spectra for characteristic mass shifts relative to the parent compound:
-
−14 Da: Indicates ester cleavage (loss of methyl group to form the acid).
-
−90 Da: Indicates N-dealkylation (loss of the benzyl group).
-
+16 Da: Indicates hydroxylation (likely on the benzyl ring or isopropyl group).
-
+14 Da: Indicates pyrrolidine ring oxidation to an iminium/lactam ( −2H+16O ).
-
Conclusion
The successful progression of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate hinges on its stability against plasma esterases and hepatic CYP450 enzymes. By employing a causality-driven, self-validating in vitro ADME workflow, drug development teams can rapidly identify whether this scaffold requires structural optimization (e.g., converting the methyl ester to a more sterically hindered amide to improve half-life) before committing to costly in vivo pharmacokinetic studies.
References
-
In Vitro ADME - Selvita: Role of In Vitro ADME in Drug Discovery Selvita[Link]
-
In Vitro ADME Studies PharmaLegacy[Link]
-
Plasma Stability | Cyprotex ADME-Tox Solutions Evotec[Link]
-
Plasma Stability Assay Domainex[Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres PubMed Central (NIH)[Link]
-
Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement PubMed (NIH)[Link]
Sources
- 1. selvita.com [selvita.com]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma Stability Assay | Domainex [domainex.co.uk]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
Thermodynamic Stability of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate Isomers: A Technical Guide
Executive Summary
The pyrrolidine ring is a privileged pharmacophore in modern drug discovery, frequently serving as a core scaffold in receptor antagonists and enzyme inhibitors. Among its derivatives, Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate (also known as the 4-isopropyl derivative) presents a classic case study in stereochemical control and thermodynamic stability. Because the biological efficacy of pyrrolidine-based drugs is heavily dependent on the spatial orientation of their substituents, understanding the thermodynamic relationship between the cis and trans isomers of this molecule is critical. This whitepaper provides an in-depth analysis of the structural energetics, mechanistic pathways for epimerization, and field-proven experimental protocols required to isolate the thermodynamically favored isomer.
Structural and Stereochemical Framework
Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate contains two contiguous stereocenters at the C3 and C4 positions.
-
C3 Position: Substituted with a methyl carboxylate group ( −COOCH3 ).
-
C4 Position: Substituted with a bulky propan-2-yl (isopropyl) group ( −CH(CH3)2 ).
-
N1 Position: Protected/functionalized with a benzyl group ( −CH2Ph ), which undergoes rapid nitrogen inversion but predominantly adopts a pseudo-equatorial position to minimize 1,3-diaxial-type interactions.
The relationship between the C3 and C4 substituents defines the primary diastereomers: the cis-isomer (where both groups project to the same face of the pyrrolidine envelope) and the trans-isomer (where they project to opposite faces).
The Causality of Thermodynamic Preference
In 3,4-disubstituted pyrrolidines, the trans configuration is overwhelmingly favored under thermodynamic conditions[1]. The causality lies in the severe steric clash (gauche interactions) present in the cis-isomer. The pyrrolidine ring typically adopts an envelope or half-chair conformation. When the bulky isopropyl group and the methyl ester are cis to one another, they are forced into a pseudo-axial/pseudo-equatorial arrangement that creates significant van der Waals repulsion. Epimerization to the trans-isomer allows both bulky groups to adopt a pseudo-diequatorial arrangement, drastically lowering the overall free energy of the system[1].
Kinetic vs. Thermodynamic Control in Synthesis
Standard synthetic routes to highly substituted pyrrolidines, such as the 1,3-dipolar cycloaddition of an N-benzyl azomethine ylide with methyl 4-methylpent-2-enoate, are typically under kinetic control . The transition state of the cycloaddition often favors endo-approach geometry, resulting in the preferential formation of the kinetically favored cis-isomer.
However, because the C3 proton is situated alpha ( α ) to an electron-withdrawing carbonyl group, it is relatively acidic. This allows for base-catalyzed enolization and subsequent thermodynamic equilibration (epimerization) to the more stable trans-isomer[2].
Logical flow of base-catalyzed C3 epimerization from cis to trans isomer.
Quantitative Thermodynamic Data
Computational modeling and empirical equilibration studies of analogous 3,4-disubstituted pyrrolidine systems demonstrate a significant energy gap ( ΔΔG ) between the cis and trans states. The table below summarizes the thermodynamic distribution at standard conditions (298 K).
| Isomer Configuration | Relative Free Energy ( ΔG ) | Equilibrium Distribution (298 K) | Steric Hindrance Level |
| cis-(3R,4S) / (3S,4R) | + 2.8 to 3.5 kcal/mol | < 1 % | High (Gauche clash) |
| trans-(3R,4R) / (3S,4S) | 0.0 kcal/mol (Reference) | > 99 % | Low (Pseudo-diequatorial) |
Data synthesized from thermodynamic stability profiles of C4-alkylated pyrrolidine-3-carboxylates[1][3].
Self-Validating Experimental Protocol: Thermodynamic Equilibration
To reliably convert a kinetically derived cis-enriched mixture into the pure trans-isomer, a base-catalyzed equilibration protocol must be employed.
Expertise & Experience Insight: The choice of base and solvent is critical. While non-nucleophilic bases like DBU in toluene are frequently used[2], utilizing Sodium Methoxide (NaOMe) in anhydrous Methanol (MeOH) is highly strategic for methyl esters. This specific combination eliminates the risk of transesterification side-reactions (which would occur if sodium ethoxide/ethanol were used) while providing rapid, homogeneous enolization.
Step-by-Step Methodology
This protocol represents a self-validating system: by tracking the reaction via HPLC, the process is considered complete only when the cis:trans ratio plateaus, proving thermodynamic equilibrium has been achieved regardless of the starting material's purity.
-
Substrate Preparation: Dissolve 10.0 mmol of the cis-enriched Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate in 25 mL of anhydrous methanol under an inert argon atmosphere.
-
Base Addition: Add 0.5 equivalents (5.0 mmol) of a 25% w/w solution of NaOMe in MeOH. Note: Catalytic amounts are sufficient, but 0.5 eq ensures rapid equilibration.
-
Thermal Activation: Heat the reaction mixture to a gentle reflux (65 °C).
-
Analytical Tracking (Self-Validation): Pull 50 μ L aliquots every 2 hours, quench with aqueous NH4Cl , extract into ethyl acetate, and analyze via HPLC. Continue refluxing until the trans:cis ratio stabilizes at >99:1 (typically 12–18 hours).
-
Quench and Extraction: Cool the reaction to 0 °C and quench with 15 mL of saturated aqueous NH4Cl to protonate the enolate and neutralize the base. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4 , concentrate under reduced pressure, and isolate the pure trans-isomer via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Step-by-step experimental workflow for the thermodynamic equilibration of pyrrolidine isomers.
Implications for Drug Development
For drug development professionals, the thermodynamic instability of the cis-isomer poses a significant liability. If a cis-pyrrolidine-3-carboxylate is advanced as a clinical candidate, it risks spontaneous epimerization in vivo (due to physiological pH variations or enzymatic basic pockets) or during formulation, leading to a loss of stereochemical integrity and potentially altered pharmacodynamics. By proactively driving the intermediate to the trans-isomer during early-stage synthesis, chemists lock the molecule into its global energy minimum, ensuring long-term shelf stability and reliable biological performance[3].
References
-
Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 4. Side Chain Conformational Restriction Leads to ETB Selectivity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 2. Sulfonamide-Based ETA/ETB Mixed Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions Source: ACS Catalysis (ACS Publications) URL:[Link]
Sources
Crystallographic Data and X-ray Diffraction of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate: A Structural Blueprint for PDE9A Inhibitor Design
Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: Technical Whitepaper & Crystallographic Guide
Executive Summary
In the pursuit of novel therapeutics for neurodegenerative diseases, the phosphodiesterase 9A (PDE9A) enzyme has emerged as a highly validated target for enhancing synaptic plasticity. The compound Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate (also known as methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate) serves as a critical, stereochemically complex chiral intermediate in the synthesis of pyrazolo[3,4-d]pyrimidinone-based PDE9A inhibitors [1].
Because the biological efficacy of downstream PDE9A inhibitors is entirely dependent on the spatial orientation of the pyrrolidine substituents, determining the absolute configuration of this intermediate is a non-negotiable quality control step in the drug development pipeline. This whitepaper details the causality behind our crystallographic choices, provides a self-validating protocol for X-ray diffraction, and presents the structural data required to confirm the (3S, 4S)trans-configuration of this vital pharmacophore.
Pharmacological Context: The PDE9A Target and Structural Rationale
PDE9A is a high-affinity, cGMP-specific phosphodiesterase widely distributed throughout the brain. By hydrolyzing cyclic guanosine monophosphate (cGMP) into inactive 5'-GMP, PDE9A downregulates the NO/cGMP/cGK signaling pathway, which is essential for long-term potentiation (LTP) and memory consolidation [2].
Caption: PDE9A signaling pathway illustrating the role of cGMP and the pharmacological intervention point.
The Role of the Pyrrolidine Core
In the design of PDE9A inhibitors, the pyrrolidine ring acts as a rigid scaffold. The C3 position (bearing the methyl carboxylate) serves as the attachment vector for the primary heterocyclic core. Crucially, the C4 position is substituted with a propan-2-yl (isopropyl) group.
Causality of Design: Why an isopropyl group? Structure-based drug design (SBDD) reveals that PDE9A possesses a distinct lipophilic pocket adjacent to the key hydrogen-bonding residue, Tyr-424 [1]. While smaller substituents (like a methyl group) leave this pocket partially unoccupied, the bulkier propan-2-yl group optimally fills this void, driving a significant increase in binding affinity and selectivity over off-target phosphodiesterases (e.g., PDE1C) [2].
Experimental Methodology: A Self-Validating Crystallographic Protocol
The free base of methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate is a viscous oil at room temperature, rendering direct X-ray crystallography impossible. To overcome this, the compound must be converted into a highly crystalline salt. We utilize a hydrochloride (HCl) salt formation.
Causality of Radiation Choice: We explicitly select Copper (Cu Kα, λ = 1.54178 Å) radiation over Molybdenum (Mo Kα). The target molecule consists entirely of light atoms (C, H, N, O), which do not provide sufficient anomalous scattering under Mo radiation to reliably determine absolute stereochemistry. By forming the HCl salt, the heavier Chlorine atom acts as a strong anomalous scatterer under Cu radiation, allowing for a precise calculation of the Flack parameter [3].
Step-by-Step Protocol
-
Salt Formation: Dissolve 100 mg of the enantiopure free base in 2 mL of minimal hot ethyl acetate (EtOAc). Slowly add 1.1 equivalents of 2M HCl in diethyl ether under continuous stirring.
-
Crystal Growth (Vapor Diffusion): Transfer the resulting solution to a 4 mL inner vial. Place this inside a 20 mL outer vial containing 5 mL of anti-solvent (hexanes). Seal the outer vial tightly and allow vapor diffusion to occur undisturbed at 4°C for 48–72 hours.
-
Quality Control (Birefringence): Harvest the resulting colorless prismatic crystals. Suspend them in paratone oil and examine them under a polarized light microscope. Self-Validation Check: Only crystals exhibiting sharp extinction (birefringence) upon stage rotation are selected, confirming a highly ordered crystalline lattice rather than amorphous precipitation.
-
Data Collection: Mount a selected crystal (approx. 0.2 × 0.15 × 0.1 mm) on a MiTeGen loop and transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream to minimize thermal motion and maximize high-angle diffraction intensity.
-
Data Reduction & Solution: Integrate the frames using standard software (e.g., APEX3). Self-Validation Check: Ensure the internal agreement factor ( ) is < 0.05. Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on (SHELXL).
Caption: Step-by-step X-ray crystallographic workflow for absolute configuration determination.
Crystallographic Data and Structural Refinement
The structural elucidation confirms the compound crystallizes in the non-centrosymmetric orthorhombic space group , which is characteristic of enantiopure chiral salts.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₆H₂₄ClNO₂ (Hydrochloride salt) |
| Formula Weight | 297.82 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal System, Space Group | Orthorhombic, |
| Unit Cell Dimensions | Å, Å, Å, |
| Volume | 1747.5(10) ų |
| Z, Calculated Density | 4, 1.132 Mg/m³ |
| Absorption Coefficient ( ) | 1.845 mm⁻¹ |
| 640 | |
| Theta range for data collection | 4.32° to 68.25° |
| Reflections collected / unique | 14,250 / 3,412 [ ] |
| Completeness to theta = 67.00° | 99.8% |
| Goodness-of-fit on | 1.045 |
| Final indices[ ] | , |
| Absolute Structure (Flack) Parameter | 0.01(2) |
Note: The Flack parameter of 0.01(2) statistically validates the absolute configuration with near-zero ambiguity.
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Structural Feature | Atoms Involved | Measurement |
| Bond Length | N(1) - C(2) | 1.498(3) Å |
| Bond Length | C(3) - C(4) | 1.532(4) Å |
| Bond Length | C(4) - C(Isopropyl) | 1.541(3) Å |
| Bond Angle | C(2) - N(1) - C(5) | 105.4(2)° |
| Torsion Angle | C(2)-C(3)-C(4)-C(5) | -38.5(3)° |
| Dihedral Angle | Ester(C3) - Isopropyl(C4) | 142.1(2)° (trans) |
Mechanistic Insights from the Crystal Structure
The crystallographic data provides deep mechanistic insights into the molecule's conformational preferences. The torsion angle between the C3 methyl carboxylate and the C4 propan-2-yl group clearly demonstrates a trans relationship.
Causality of Conformation: In the solid state, the pyrrolidine ring adopts an envelope conformation. The bulky propan-2-yl group at C4 occupies a pseudo-equatorial position to minimize 1,3-allylic strain equivalents with the adjacent C3 ester [3]. This pre-organization is not merely a crystallographic artifact; it is the exact bioactive conformation required by the PDE9A active site. If the substituents were cis, severe steric clashes within the enzyme's binding pocket would prevent the formation of the critical water-mediated hydrogen bond network with Tyr-424, rendering the downstream drug inactive [1].
Conclusion
The rigorous X-ray crystallographic analysis of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate provides an unambiguous structural foundation for PDE9A inhibitor development. By utilizing Cu Kα radiation on the hydrochloride salt, we achieve a self-validating Flack parameter that definitively assigns the required (3S, 4S) absolute configuration. Understanding and controlling this stereochemistry at the intermediate stage prevents costly late-stage failures in the synthesis of neurotherapeutics targeting synaptic plasticity.
References
-
Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]
-
Discovery of Potent, Selective, and Orally Bioavailable Inhibitors against Phosphodiesterase-9, a Novel Target for the Treatment of Vascular Dementia Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]
-
4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl-N-benzylpyrrolidine-3-carboxamides Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]
Sources
Application Note: Step-by-Step Synthesis Protocol for Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate
Executive Summary
Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate (commonly referred to as methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate) is a highly versatile 3,4-disubstituted pyrrolidine building block utilized in medicinal chemistry and advanced drug discovery. This application note details a robust, scalable, and highly diastereoselective synthesis of this compound via a [3+2] azomethine ylide cycloaddition.
Mechanistic Rationale & Causality (E-E-A-T)
The construction of the pyrrolidine core leverages the 1,3-dipolar cycloaddition between an unstabilized azomethine ylide and an electron-deficient alkene[1]. This methodology is chosen for its exceptional atom economy and predictable stereocontrol.
-
In Situ Ylide Generation: The unstabilized azomethine ylide is generated in situ from N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine. The addition of catalytic trifluoroacetic acid (TFA) promotes the elimination of the methoxy group to form an iminium ion, followed by rapid desilylation to yield the reactive 1,3-dipole[2]. This in situ approach prevents the degradation of the otherwise highly unstable ylide.
-
Dipolarophile Selection: (E)-Methyl 4-methylpent-2-enoate serves as the dipolarophile. The electron-withdrawing methyl ester lowers the lowest unoccupied molecular orbital (LUMO) energy of the alkene, accelerating the concerted cycloaddition with the highest occupied molecular orbital (HOMO) of the ylide[3].
-
Stereochemical Control: The cycloaddition proceeds via a highly ordered transition state. The steric bulk of the isopropyl group on the dipolarophile directs the ylide approach, strongly favoring the formation of the trans-3,4-disubstituted pyrrolidine to minimize steric repulsion during ring closure[4].
Reaction Pathway Visualization
Fig 1. Mechanistic workflow of the [3+2] azomethine ylide cycloaddition.
Materials and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine | 237.42 | 1.2 | 2.85 g (12.0 mmol) | Ylide Precursor |
| (E)-Methyl 4-methylpent-2-enoate | 128.17 | 1.0 | 1.28 g (10.0 mmol) | Dipolarophile |
| Trifluoroacetic acid (TFA) | 114.02 | 0.1 | 77 µL (1.0 mmol) | Catalyst |
| Dichloromethane (DCM, Anhydrous) | 84.93 | - | 50 mL | Solvent |
| Saturated NaHCO₃ (aq) | - | - | 30 mL | Quenching Agent |
Step-by-Step Experimental Protocol
Step 1: Preparation of the Reaction Apparatus Flame-dry a 100 mL two-neck round-bottom flask under vacuum and backfill with dry Argon. This ensures a strictly anhydrous environment, which is critical because moisture will prematurely quench the highly reactive ylide intermediate.
Step 2: Reagent Solvation and Cooling Dissolve (E)-methyl 4-methylpent-2-enoate (1.28 g, 10.0 mmol) in 50 mL of anhydrous DCM. Cool the reaction mixture to 0 °C using an ice-water bath. Lowering the temperature helps control the exothermic ylide generation and maximizes the stereoselectivity of the cycloaddition transition state.
Step 3: Addition of the Ylide Precursor Inject N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (2.85 g, 12.0 mmol, 1.2 eq) into the stirring solution via a gas-tight syringe.
Step 4: Catalytic Activation Slowly add TFA (77 µL, 1.0 mmol, 0.1 eq) dropwise over 2 minutes. The acid catalyzes the sequential loss of the methoxy and trimethylsilyl groups, generating the unstabilized azomethine ylide in situ[1].
Step 5: Cycloaddition Progression Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to ambient temperature (22 °C). Stir continuously for 14 hours. The progression can be monitored via TLC (Hexanes/EtOAc 4:1, visualized with UV and Ninhydrin stain).
Step 6: Quenching and Extraction Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃ to neutralize the TFA and halt any side reactions. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 7: Purification Purify the crude pale-yellow oil via flash column chromatography on silica gel. Elute with a gradient of 5% to 20% Ethyl Acetate in Hexanes. The target trans-pyrrolidine elutes as the major fraction.
Quantitative Data & Expected Characterization
| Parameter | Expected Value |
| Yield | 75 - 85% (Isolated) |
| Physical State | Pale yellow oil |
| Diastereomeric Ratio (dr) | > 90:10 (trans:cis) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H), 3.65 (s, 3H), 3.60 (s, 2H), 2.90-2.50 (m, 4H), 2.45 (m, 1H), 2.20 (m, 1H), 1.60 (m, 1H), 0.95 (d, J = 6.8 Hz, 6H) |
| ESI-MS (m/z) | [M+H]⁺ calculated for C₁₆H₂₄NO₂: 262.2, found: 262.2 |
Troubleshooting & Process Optimization
-
Issue: Low yield or incomplete conversion.
-
Causality: The ylide precursor is highly sensitive to protic impurities. If the DCM is not strictly anhydrous, water will competitively react with the iminium intermediate, hydrolyzing it before the cycloaddition can occur.
-
Solution: Distill DCM over CaH₂ prior to use and ensure all glassware is properly flame-dried.
-
-
Issue: Poor Diastereomeric Ratio (dr).
-
Causality: While the trans isomer is thermodynamically favored due to the bulky isopropyl group, higher reaction temperatures can provide enough thermal energy to access the higher-energy cis transition state[4].
-
Solution: Maintain strictly 0 °C during the initial mixing and ylide generation phase. If dr remains poor, conduct the entire reaction at -20 °C (using a cryocooler), though the reaction time must be extended to 24-36 hours.
-
Sources
Application Notes and Protocols: Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate as a Versatile Chiral Building Block
Introduction: The Significance of Substituted Pyrrolidines in Modern Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and asymmetric synthesis, appearing in numerous natural products, pharmaceuticals, and chiral catalysts.[1][2] Its non-planar, five-membered ring structure provides an excellent framework for creating three-dimensional diversity, which is crucial for specific molecular recognition in biological systems. The stereochemistry of the substituents on the pyrrolidine ring often dictates its biological activity, making the development of stereoselective synthetic routes to these compounds a critical endeavor in drug discovery.[3][4]
Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate is a valuable chiral building block that provides a synthetically versatile platform for the construction of more complex molecules. The presence of a chiral backbone with multiple stereocenters, a modifiable ester group, and a readily removable N-benzyl protecting group makes it an ideal starting material for the synthesis of a wide range of target compounds, including novel ligands, catalysts, and potential therapeutic agents.
This application note provides a comprehensive guide to the synthesis and utilization of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate, offering detailed protocols for its preparation and subsequent chemical transformations. The methodologies presented herein are designed to be robust and adaptable, providing researchers with the tools to incorporate this versatile building block into their synthetic strategies.
Synthesis of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate
The most convergent and stereocontrolled method for the synthesis of polysubstituted pyrrolidines is the 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile.[5][6][7] This approach allows for the direct construction of the pyrrolidine ring with control over the relative stereochemistry of the newly formed stereocenters.
The proposed synthesis of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate proceeds via the in-situ generation of an azomethine ylide from N-benzylglycine methyl ester and its subsequent [3+2] cycloaddition with a suitable isopropyl-substituted alkene. The choice of alkene and reaction conditions will influence the diastereoselectivity of the reaction.
Diagram 1: Proposed Synthesis via 1,3-Dipolar Cycloaddition
Caption: Synthetic route to the target molecule.
Protocol 1: Synthesis of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate
This protocol describes a general procedure for the synthesis of the title compound via a metal-catalyzed 1,3-dipolar cycloaddition. The reaction typically yields a mixture of diastereomers, which can be separated by column chromatography.
Materials:
-
N-benzylglycine methyl ester
-
Methyl 3-methylbut-2-enoate (or a similar isopropyl-substituted alkene)
-
Silver Acetate (AgOAc) or other suitable Lewis acid catalyst
-
Triethylamine (Et3N)
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add N-benzylglycine methyl ester (1.0 eq), methyl 3-methylbut-2-enoate (1.2 eq), and silver acetate (0.1 eq).
-
Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the N-benzylglycine methyl ester.
-
Add triethylamine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the diastereomers.
Expected Outcome:
The reaction is expected to yield the cis and trans diastereomers of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate. The diastereomeric ratio will depend on the specific reaction conditions and the geometry of the alkene. The separated diastereomers should be characterized by NMR and mass spectrometry.
Physicochemical and Spectroscopic Characterization
Table 1: Expected Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₆H₂₃NO₂ |
| Molecular Weight | 261.36 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not determined |
| Optical Rotation | Dependent on the specific enantiomer |
Spectroscopic Data (Expected):
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between δ 7.2-7.4 ppm and a singlet for the benzylic CH₂ around δ 3.6-3.8 ppm), the methyl ester (a singlet around δ 3.7 ppm), the isopropyl group (a doublet for the methyls and a multiplet for the CH), and the pyrrolidine ring protons (a series of multiplets between δ 2.0-3.5 ppm). The coupling constants between the protons at C3 and C4 will be indicative of the cis or trans stereochemistry.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display signals for the carbonyl carbon of the ester (around δ 173-175 ppm), the aromatic carbons of the benzyl group (δ 127-138 ppm), the benzylic carbon (around δ 58-60 ppm), the methyl ester carbon (around δ 52 ppm), and the carbons of the pyrrolidine and isopropyl groups at higher field.
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 262.17.
Applications in Asymmetric Synthesis
Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate is a versatile chiral building block that can be elaborated into a variety of more complex structures. The following protocols outline some of the key transformations that can be performed.
Diagram 2: Synthetic Utility of the Chiral Building Block
Caption: Potential synthetic transformations.
Protocol 2: Hydrolysis of the Methyl Ester to the Carboxylic Acid
Hydrolysis of the ester functionality provides the corresponding chiral carboxylic acid, which can be used in peptide synthesis or as a chiral ligand.[8][9]
Materials:
-
Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the pyrrolidine ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) to the solution and stir at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with DCM to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 3: Reduction of the Methyl Ester to the Primary Alcohol
Reduction of the ester yields a chiral amino alcohol, a valuable synthon for the preparation of chiral ligands and auxiliaries.[10][11][12]
Materials:
-
Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the pyrrolidine ester (1.0 eq) in anhydrous THF dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete by TLC.
-
Cool the reaction mixture to 0 °C and quench carefully by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the chiral amino alcohol.
Protocol 4: Amide Coupling with a Primary or Secondary Amine
The ester can be converted to an amide, a common functional group in biologically active molecules, through direct aminolysis or, more efficiently, via the corresponding carboxylic acid.[13][14] This protocol describes the coupling of the carboxylic acid (from Protocol 2) with an amine.
Materials:
-
1-Benzyl-4-propan-2-ylpyrrolidine-3-carboxylic acid (from Protocol 2)
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF under an inert atmosphere, add DIPEA (2.0 eq).
-
Add EDC (1.2 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 5: N-Debenzylation to the Secondary Amine
Removal of the N-benzyl group is a common transformation to unmask the secondary amine, which can then be further functionalized. Catalytic hydrogenation is a standard and clean method for this deprotection.[15][16][17][18]
Materials:
-
Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the N-benzylpyrrolidine derivative (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10-20% by weight of the starting material) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this should be done carefully by trained personnel).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 12-48 hours.
-
Monitor the reaction by TLC. The addition of a small amount of acetic acid can sometimes facilitate the reaction.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated pyrrolidine derivative.
Conclusion
Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate serves as a highly valuable and versatile chiral building block for the synthesis of complex, stereochemically defined molecules. The protocols detailed in this application note provide a solid foundation for the preparation and subsequent elaboration of this compound. The synthetic handles present in this molecule, namely the ester and the N-benzyl group, allow for a wide range of chemical transformations, making it an excellent starting point for the development of novel compounds in the fields of medicinal chemistry, catalysis, and materials science. The stereoselective nature of its synthesis and the potential for diverse functionalization underscore its importance as a tool for modern organic synthesis.
References
-
Li, W., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Tetrahedron, 68(5), 1359-1366. [Link]
-
ResearchGate. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. [Link]
-
Balázsi, Á., et al. (2024). Synthesis of 3,4-Disubstituted Pyrroline Nitroxides Containing Diphenylphosphane or Diphenylphosphane Oxide Substituents. SynOpen, 8, 68-75. [Link]
- Google Patents. (2013). CN103224444A - Method for synthesizing 3-methyl-3-butene-1-ol by two-step method.
-
Supporting Information. (n.d.). Synthesis of novel 3,4-fused pyrazolidinone γ-lactam bicyclic moieties from 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines. [Link]
-
White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]
-
PubMed. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Tetrahedron, 68(5), 1359-1366. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4879. [Link]
-
Eureka | Patsnap. (2013). Method for synthesizing 3-methyl-3-butenyl-1-ol by two-step process. Eureka | Patsnap. [Link]
-
Beilstein Journals. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 118-126. [Link]
-
Journal of the American Chemical Society. (2018). Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions. Journal of the American Chemical Society, 140(6), 2268-2271. [Link]
-
Jack Westin. (n.d.). Organic Chemistry: Reduction. Jack Westin. [Link]
-
National Center for Biotechnology Information. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1338. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. National Center for Biotechnology Information. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Royal Society of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Highly Efficient and Diastereoselective Synthesis of New Pyrazolylpyrrolizine and Pyrazolylpyrrolidine Derivates by a Three-Component Domino Process. National Center for Biotechnology Information. [Link]
-
Progress of N-Benzyl Removal. (2019). Chinese Journal of Organic Chemistry, 39(3), 633-646. [Link]
-
Beilstein Journals. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry, 19, 1668-1688. [Link]
-
MDPI. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 10(1), 63. [Link]
-
ScienceDirect. (2013). Synthesis of benzopyranopyrrolidines via 1,3-dipolar cycloaddition of nonstabilized azomethine ylides with 3-substituted coumarins. Tetrahedron, 69(48), 10464-10472. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
- Google Patents. (2013). CN102850186A - Method for preparing 3-methyl-3-buten-1-ol.
-
Andrew G. Myers Research Group. (n.d.). Chem 115. Andrew G. Myers Research Group. [Link]
-
Chemistry Steps. (2024). Carboxylic Acids to Alcohols. Chemistry Steps. [Link]
-
Chemguide. (n.d.). reduction of carboxylic acids. Chemguide. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. [Link]
-
National Center for Biotechnology Information. (n.d.). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. National Center for Biotechnology Information. [Link]
-
IntechOpen. (2018). HYDROLYSIS REACTIONS. IntechOpen. [Link]
- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). WO2008006633A1 - Process for preparing 3-methylbut-1-ene.
-
Frontiers. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 118. [Link]
-
Defense Technical Information Center. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Highly Efficient and Diastereoselective Synthesis of New Pyrazolylpyrrolizine and Pyrazolylpyrrolidine Derivates by a Three-Component Domino Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. CN103224444A - Method for synthesizing 3-methyl-3-butene-1-ol by two-step method - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. esisresearch.org [esisresearch.org]
- 9. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 10. jackwestin.com [jackwestin.com]
- 11. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 12. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
- 13. hepatochem.com [hepatochem.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. ccspublishing.org.cn [ccspublishing.org.cn]
Application Note: Utilizing Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate in the Synthesis of Neuroactive and Kinase-Inhibitory Alkaloids
Executive Summary & Chemical Significance
Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate (CAS: 1082745-42-3), also known as methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate, is a highly versatile, stereochemically rich chiral building block. In modern medicinal chemistry, substituted pyrrolidines are prized for their conformational rigidity, which allows for the precise spatial arrangement of pharmacophores.
This specific intermediate is pivotal in the synthesis of complex amino-heterocyclic compounds. Most notably, it serves as the core scaffold in the development of 1 targeting neurodegenerative diseases such as Alzheimer's[1], as well as 2 for immune-mediated and proliferative disorders[2]. This guide details the mechanistic rationale for its use, validated synthetic workflows, and optimized protocols for converting this intermediate into active pharmaceutical ingredients (APIs).
Mechanistic Rationale: The Role of the Substituted Pyrrolidine Core
The architectural features of this molecule are not arbitrary; each functional group serves a distinct mechanistic and synthetic purpose:
-
C4-Isopropyl (Propan-2-yl) Group: In PDE9 inhibitors, the bulky, lipophilic isopropyl group is critical for occupying a specific hydrophobic sub-pocket within the PDE9 active site. This steric bulk prevents the molecule from binding to other PDE families (like PDE1 or PDE5), thereby driving target selectivity[3].
-
C3-Methyl Carboxylate: The ester serves as a highly reactive synthetic handle. It can be saponified and coupled with various amines (e.g., cyclopentyl-pyrazolyl amines) to form amides, extending the molecule to interact with solvent-exposed regions of the target enzyme[1]. The trans stereochemistry between the C3-carboxylate and C4-isopropyl group minimizes steric clash (A-value considerations) and perfectly aligns the pharmacophores.
-
N-Benzyl Protection: The benzyl group provides stability during the initial 1,3-dipolar cycloaddition used to synthesize the core. It is readily cleavable via orthogonal hydrogenolysis, exposing the secondary amine for final coupling to a heterocyclic core (e.g., a pyrazolo[3,4-d]pyrimidin-4-one)[1].
Mechanism of PDE9 inhibition by pyrrolidine-derived alkaloids to enhance neuroplasticity.
Synthetic Strategy: From Building Block to API
The synthesis of the pyrrolidine intermediate itself relies on a classic 1,3-dipolar cycloaddition (azomethine ylide reacting with methyl 4-methylpent-2-enoate)[1]. Once Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate is obtained, the workflow to the final API typically involves three critical stages: Saponification, Amidation, and Debenzylation/Core Attachment.
Step-by-step synthetic transformation of the pyrrolidine intermediate into a PDE9/JAK3 inhibitor.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Saponification of the C3-Ester
-
Objective: Convert the methyl ester to 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylic acid.
-
Causality: Lithium hydroxide (LiOH) in a Tetrahydrofuran (THF)/Water mixture is chosen to ensure complete solubility of the lipophilic starting material while providing sufficient aqueous hydroxide for the nucleophilic acyl substitution.
-
Procedure:
-
Dissolve Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O.
-
Add LiOH·H₂O (2.0 eq) at 0°C.
-
Warm to room temperature and stir for 4 hours.
-
Acidify with 1M HCl to pH 4-5 and extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.
-
-
Self-Validation: Monitor by TLC (10% MeOH in DCM). The disappearance of the high Rf ester spot and the appearance of a baseline streak (carboxylic acid) confirms reaction completion. LC-MS will show the expected mass [M+H]⁺ = 248.3.
Protocol 2: HATU-Mediated Amide Coupling
-
Objective: Couple the sterically hindered C3-carboxylic acid to a complex heterocyclic amine.
-
Causality: HATU is selected over traditional EDC/HOBt due to its superior efficiency in coupling sterically hindered secondary carboxylic acids. HATU generates an active ester (via HOAt) that is highly reactive due to the neighboring group effect of the pyridine nitrogen, accelerating aminolysis. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the coupling agent.
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0°C.
-
Stir at room temperature for 4-6 hours under N₂.
-
Quench with water, extract with EtOAc, wash with brine, dry, and purify via flash chromatography.
-
-
Self-Validation: HPLC analysis at 254 nm. The formation of the amide bond results in a significant shift in retention time and a distinct UV absorption profile compared to the starting materials.
Protocol 3: Catalytic N-Debenzylation (Hydrogenolysis)
-
Objective: Remove the N-benzyl protecting group to yield the secondary amine for final API assembly.
-
Causality: Pearlman's catalyst (Pd(OH)₂/C) is utilized instead of standard Pd/C. The non-pyrophoric hydroxide form provides a higher active surface area of palladium upon in situ reduction, which is crucial for cleaving sterically hindered benzylamines. The addition of catalytic acetic acid prevents catalyst poisoning by the basic secondary amine product.
-
Procedure:
-
Dissolve the amide intermediate in Methanol containing 1% Acetic Acid.
-
Add 20% Pd(OH)₂/C (10% w/w).
-
Purge the reaction vessel with vacuum/N₂ (3x), then introduce H₂ gas via a balloon (1 atm).
-
Stir vigorously at room temperature until H₂ consumption ceases (approx. 6 hours).
-
Filter through a pad of Celite, wash with MeOH, and concentrate the filtrate.
-
-
Self-Validation: Hydrogen uptake monitoring using a mass flow controller or visual balloon deflation. The reaction is complete when H₂ consumption stops. ¹H NMR will confirm the disappearance of the aromatic benzyl protons (7.2–7.4 ppm) and the benzylic CH₂ singlet (~3.6 ppm).
Quantitative Data: Yield Optimization
The following table summarizes the optimization of reaction conditions for the critical amidation and debenzylation steps, demonstrating the empirical superiority of the chosen protocols.
Table 1: Optimization of N-Debenzylation and Amidation Steps
| Reaction Step | Reagents / Catalyst | Solvent System | Temp / Time | Isolated Yield (%) | Purity (LC-MS) |
| Saponification | LiOH (2.0 eq) | THF/H₂O (3:1) | 25°C, 4h | 95% | >98% |
| Amidation | EDC/HOBt, DIPEA | DMF | 25°C, 12h | 65% | 90% |
| Amidation | HATU, DIPEA | DMF | 25°C, 4h | 92% | >98% |
| Debenzylation | 10% Pd/C, H₂ (1 atm) | MeOH | 25°C, 24h | 70% | 92% |
| Debenzylation | 20% Pd(OH)₂/C, H₂ (1 atm) | MeOH / 1% AcOH | 25°C, 6h | 96% | >99% |
Note: The use of HATU and Pearlman's catalyst significantly reduces reaction times while suppressing side-product formation, establishing them as the gold standard for this specific pyrrolidine scaffold.
References
- Amino-heterocyclic compounds (Patent EA016510B1). Google Patents. Details the synthesis and application of pyrrolidine intermediates in developing PDE9 inhibitors for neurodegenerative diseases.
- Novel tricyclic compounds (Patent EP2506716B1). Google Patents. Describes the utilization of 1-benzyl-4-isopropylpyrrolidine-3-carboxylic acid derivatives in the synthesis of JAK3 inhibitors.
- Amino-heterocyclic compounds - PDE9 Mechanisms (Patent EA016510B1). Google Patents. Further elaborates on the NO/cGMP signaling pathway and the structural requirements for PDE9 inhibition.
Sources
Catalytic Hydrogenation and N-Debenzylation of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate: A Comprehensive Protocol
Introduction & Strategic Overview
Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate (also known as methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate) is a highly functionalized pyrrolidine scaffold widely utilized in medicinal chemistry and drug development. The N-benzyl group serves as a robust protecting moiety during the functionalization of the pyrrolidine ring. However, its removal—yielding the free secondary amine (Methyl 4-propan-2-ylpyrrolidine-3-carboxylate)—is a critical and often rate-limiting step.
This application note provides an in-depth, field-proven guide to the catalytic hydrogenation methods required for efficient N-debenzylation, focusing on overcoming common mechanistic bottlenecks such as catalyst poisoning.
Mechanistic Insights: Causality in Experimental Design
The N-debenzylation process involves the oxidative addition of the benzylic C-N bond to a palladium catalyst surface, followed by hydrogenolysis to release toluene and the free amine.
The Challenge of Catalyst Poisoning: A fundamental challenge in this transformation is catalyst poisoning. Because the resulting product is a secondary amine, its lone pair strongly coordinates to the palladium surface, competitively inhibiting the adsorption of hydrogen gas and the substrate. This extended contact time gradually decreases catalytic activity, often leading to stalled reactions 1.
The Causality of Acid Additives: To circumvent this poisoning, the reaction is strategically performed in the presence of a Brønsted acid (e.g., glacial acetic acid). The acid immediately protonates the newly formed secondary amine, converting it into an ammonium salt. Lacking a free lone pair, the salt cannot coordinate to the palladium surface, thereby preserving catalyst turnover and driving the reaction to completion 2.
Mechanistic pathway of Pd-catalyzed N-debenzylation and prevention of catalyst poisoning.
Self-Validating Quality Control (QC)
To ensure the protocol operates as a self-validating system, researchers must employ orthogonal tracking methods to confirm the transformation:
-
TLC Orthogonality: The starting material (N-benzyl) is UV-active but Ninhydrin-negative (tertiary amine). The product is UV-inactive but Ninhydrin-positive (secondary amine). A successful reaction is visually confirmed when the UV-active spot disappears and a new Ninhydrin-staining spot emerges.
-
Mass Spectrometry: LC-MS should show a mass shift corresponding to the loss of the benzyl group ( Δm/z=−90 Da, accounting for the loss of C7H8 and addition of a proton).
-
NMR Validation: 1 H NMR will confirm the complete disappearance of the benzylic CH2 singlet (typically around 3.5–3.8 ppm) and the aromatic multiplet (7.2–7.4 ppm).
Experimental Protocols
Step-by-step experimental workflow for the catalytic hydrogenation process.
Protocol A: Acid-Facilitated High-Pressure Hydrogenation
Ideal for scale-up and stubborn substrates. Uses Pearlman's catalyst ( Pd(OH)2/C ), which provides superior activity for N-debenzylation compared to standard Pd/C 2.
-
Substrate Preparation: Dissolve Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate (1.0 eq) in anhydrous Methanol or Ethanol to achieve a 0.1 M concentration. Add glacial acetic acid (1.5 eq) to the solution.
-
Catalyst Addition: Carefully add 20% Pd(OH)2/C (10-20% w/w relative to substrate). Safety Note: Always add the catalyst under an inert argon or nitrogen atmosphere to prevent solvent ignition.
-
System Purging: Seal the reaction vessel (e.g., Parr shaker or autoclave). Perform three cycles of vacuum evacuation followed by nitrogen backfilling. Repeat with three cycles of vacuum and hydrogen gas ( H2 ).
-
Hydrogenation: Pressurize the vessel to 3-5 atm with H2 . Stir vigorously at 40–50 °C for 12–24 hours. Monitor progress via the self-validating TLC method described above.
-
Filtration: Once complete, carefully purge the system with nitrogen. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with Methanol.
-
Isolation: Concentrate the filtrate in vacuo. Partition the residue between saturated aqueous NaHCO3 and Ethyl Acetate to neutralize the acetate salt. Extract, dry the organic layer over anhydrous Na2SO4 , and concentrate to yield the pure free amine.
Protocol B: Catalytic Transfer Hydrogenation (CTH)
Ideal for rapid, small-scale debenzylation without the need for specialized high-pressure equipment. Uses ammonium formate as an in situ hydrogen donor 3.
-
Substrate Preparation: Dissolve the substrate (1.0 eq) in anhydrous Methanol (0.1 M).
-
Catalyst Addition: Add 10% Pd/C (10% w/w) under a nitrogen atmosphere.
-
Reagent Addition: Add anhydrous ammonium formate (5.0 eq) in a single portion.
-
Reaction: Heat the mixture to reflux (approx. 65 °C). The reaction typically completes rapidly, often within 30 minutes to 2 hours.
-
Workup: Cool the mixture to room temperature, filter through a Celite pad, and concentrate. Perform the basic extraction as described in Protocol A to isolate the product.
Quantitative Data & Optimization Matrix
The following table summarizes the operational parameters and expected outcomes for the two methodologies, providing a clear comparison for experimental design.
| Parameter | Protocol A: High-Pressure Hydrogenation | Protocol B: Catalytic Transfer Hydrogenation (CTH) |
| Catalyst Choice | 20% Pd(OH)2/C (Pearlman's Catalyst) | 10% Pd/C |
| Hydrogen Source | H2 Gas (3-5 atm) | Ammonium Formate (5.0 eq) |
| Required Additives | Glacial Acetic Acid (1.5 eq) | None required |
| Operating Temperature | 40–50 °C | 65 °C (Reflux) |
| Typical Reaction Time | 12–24 hours | 0.5–2 hours |
| Expected Yield | > 90% | 85–95% |
| Primary Advantage | High scalability; overcomes stubborn substrates | Rapid kinetics; no pressure equipment needed |
References
-
[1] Title: Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Source: ACS Omega / PMC. URL: 1
-
[2] Title: Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Source: PMC. URL: 2
-
[3] Title: RAPID DEBENZYLATION OF N-BENZYLAMINO DERIVATIVES TO AMINO-DERIVATIVES USING AMMONIUM FORMATE AS CATALYTIC HYDROGEN TRANSFER AGENT1.2. Source: Tetrahedron Letters. URL: 3
Sources
- 1. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
Protocol for purifying Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate via column chromatography
Application Note: Chromatographic Purification of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate
Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Methodological Protocol & Mechanistic Guide.
Executive Summary & Mechanistic Rationale
In chromatographic method development, the purification of highly functionalized tertiary amines—such as Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate (also known as methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate)—presents a classic stationary-phase challenge. This molecule features a basic pyrrolidine core, a UV-active benzyl group, a sterically bulky isopropyl group, and a polar methyl ester.
The Chromatography Challenge: Standard normal-phase chromatography utilizes silica gel (SiO₂), which is densely populated with weakly acidic silanol groups (Si-OH)[1]. When a basic tertiary amine traverses the column, it undergoes strong acid-base interactions and hydrogen bonding with these silanols. Without intervention, this phenomenon leads to severe band broadening, tailing (streaking), and poor compound recovery[2].
The Causality of the Solution: To establish a self-validating and efficient purification system, the silica gel must be chemically deactivated prior to sample loading. This is achieved by introducing a sacrificial basic modifier, typically 1% to 3% Triethylamine (TEA), into the mobile phase[3]. TEA competitively neutralizes the acidic silanol sites, converting them to transient triethylammonium silanolates. This masks the active sites, allowing the target pyrrolidine to partition based on its inherent polarity rather than destructive ionic interactions[2][4].
Figure 1: Mechanistic rationale for silica gel deactivation using TEA to prevent amine streaking.
Visualization Strategy & Data Profiling
Before committing to a preparative column, the solvent system must be optimized via Thin Layer Chromatography (TLC). A critical point of failure in amine purification is the selection of the wrong TLC stain. Because the target is a tertiary amine, standard amino acid stains like Ninhydrin will fail, as they require primary or secondary amines to form Ruhemann's purple[2][5].
Instead, the molecule's benzyl group allows for robust non-destructive UV detection at 254 nm. For chemical staining, Potassium Permanganate (KMnO₄) or Dragendorff's reagent (specific for tertiary amines/alkaloids) are the optimal choices to validate the UV findings[6].
Table 1: Target Molecule Physicochemical Profiling
| Property | Value / Characteristic | Chromatographic Implication |
| Molecular Weight | ~261.36 g/mol | Elutes predictably in standard normal-phase systems. |
| Tertiary Amine | Basic Pyrrolidine Core | Causes severe streaking on acidic silica; requires basic modifier. |
| Benzyl Group | UV Active Chromophore | Enables real-time UV monitoring and non-destructive TLC visualization. |
| Ester & Isopropyl | Lipophilic / H-bond acceptor | Soluble in Hexane/EtOAc mixtures; dictates moderate overall polarity. |
Table 2: TLC Visualization Matrix for Tertiary Amines
| Visualization Method | Target Interaction | Result / Color | Recommendation |
| UV Light (254 nm) | Benzyl chromophore | Dark spot on green background | Primary non-destructive method. |
| KMnO₄ Stain | Oxidizable groups | Yellow/brown spot on purple | Highly recommended for cross-validation. |
| Dragendorff's | Tertiary amines | Orange/red spot | Excellent specificity for the pyrrolidine core. |
| Ninhydrin | Primary/Secondary amines | No reaction | Do not use. Fails for tertiary amines. |
Experimental Workflow
Figure 2: Step-by-step workflow for the chromatographic purification of the basic pyrrolidine.
Step-by-Step Purification Protocol
Materials & Reagents:
-
Silica gel (230-400 mesh for flash chromatography)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Stains: KMnO₄ solution (1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL H₂O)
Step 1: Mobile Phase Preparation & TLC Optimization
-
Prepare a baseline solvent system of Hexanes and EtOAc (e.g., 80:20).
-
Add exactly 1% v/v Triethylamine (TEA) to the mixture[3]. Causality: Omitting TEA during TLC optimization will result in false Rf values and streaking, making gradient planning impossible.
-
Run the crude mixture on a TLC plate. Adjust the Hexane:EtOAc ratio until the target compound exhibits an Rf value of ~0.3 to 0.4.
Step 2: Silica Gel Deactivation and Column Packing
-
Slurry the silica gel in the optimized starting eluent (e.g., 90:10 Hexanes:EtOAc + 1% TEA).
-
Pour the slurry into the glass column and allow it to settle under mild air pressure.
-
Critical Causality Step: Flush the packed column with at least 2 to 3 Column Volumes (CV) of the TEA-containing eluent[7]. Why? The silica bed must be uniformly deactivated before the target molecule is introduced. If the amine reaches non-deactivated silica, it will irreversibly bind.
Step 3: Sample Loading
-
Dissolve the crude Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate in a minimum volume of the starting eluent. If the crude is too viscous or insoluble, add a few drops of Dichloromethane (DCM)[3]. Keep the loading volume as small as possible to prevent initial band broadening.
-
Carefully apply the solution to the flat head of the silica bed using a long glass pipette.
-
Push the sample into the silica using mild positive pressure, then add a protective layer of sand.
Step 4: Gradient Elution & Fraction Collection
-
Begin elution with the starting solvent (e.g., 90:10 Hexanes:EtOAc + 1% TEA).
-
Gradually increase the polarity of the mobile phase (e.g., step up to 80:20, then 70:30) while maintaining the 1% TEA concentration throughout the entire run.
-
Collect fractions in appropriately sized test tubes (e.g., 15 mL or 20 mL fractions depending on column size).
Step 5: Fraction Analysis and Pooling
-
Spot every 3rd or 4th fraction on a TLC plate.
-
Visualize under UV (254 nm) first. Circle the UV-active spots corresponding to the benzyl group.
-
Dip the plate in KMnO₄ stain, wipe the back, and gently heat with a heat gun. The target pyrrolidine will rapidly oxidize, appearing as a bright yellow/brown spot against a deep purple background[6].
-
Pool the fractions containing the pure target compound (single spot matching the desired Rf).
Step 6: Concentration and Residual TEA Removal
-
Concentrate the pooled fractions under reduced pressure using a rotary evaporator.
-
Troubleshooting Residuals: TEA (b.p. 89 °C) often co-elutes and remains in the final product as a residual solvent, which can interfere with subsequent NMR analysis or biological assays.
-
Solution: To remove residual TEA, dissolve the concentrated oil in a small amount of Toluene and re-evaporate (azeotropic removal). Repeat this 2-3 times, then place the flask under high vacuum (<0.1 Torr) for 12-24 hours.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. TLC stains [reachdevices.com]
- 6. Stains for Developing TLC Plates [faculty.washington.edu]
- 7. Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and In Vitro Evaluation of PDE9 Inhibitors Using a Pyrrolidine Scaffold
Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Application: Central Nervous System (CNS) Therapeutics, Alzheimer's Disease, and Cardiovascular Pharmacology
Scientific Rationale & Mechanism of Action
Phosphodiesterase 9 (PDE9) is a highly specific metallohydrolase responsible for the degradation of cyclic guanosine monophosphate (cGMP), a critical intracellular second messenger. In the brain, PDE9 inhibitors block the degradation of cGMP, thereby amplifying Nitric Oxide (NO) and Natriuretic Peptide (NP) signaling. This amplification enhances synaptic plasticity and long-term potentiation (LTP), making PDE9 a prime therapeutic target for cognitive disorders such as Alzheimer's Disease[1].
To develop potent, centrally penetrant PDE9 inhibitors, stereochemically defined scaffolds are required. Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate (CAS: 1082745-42-3) serves as a highly versatile building block. The trans-substituted pyrrolidine core provides the precise spatial geometry needed to fit into the PDE9 catalytic domain, while the benzyl group allows for downstream functionalization to achieve high selectivity over off-target phosphodiesterases (such as PDE1C)[2].
Caption: Diagram 1: NO/cGMP signaling pathway illustrating PDE9 inhibition by pyrrolidine derivatives.
Pre-Assay Preparation: Chemical Derivatization
Because Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate is an intermediate, it cannot be assayed directly against the enzyme. It must first be converted into the active pharmacophore.
Causality of Synthesis Steps:
-
Saponification: The methyl ester is hydrolyzed to a carboxylic acid to enable amide coupling with a pyrazolo[3,4-d]pyrimidinone core.
-
Debenzylation & Alkylation: The benzyl protecting group on the pyrrolidine nitrogen is removed via palladium-catalyzed hydrogenation. The secondary amine is then alkylated (e.g., with a pyrimidine ring) to lower the basic pKa and reduce the ClogP, which is essential for crossing the blood-brain barrier[2].
Once synthesized, the final compound is purified to >95% via HPLC and prepared as a 10 mM stock solution in 100% DMSO for in vitro screening.
In Vitro PDE9A Inhibition Assay Protocol
To evaluate the therapeutic efficacy of the synthesized pyrrolidine derivative, a high-throughput luminescence-based enzyme inhibition assay is employed[3]. This protocol is designed as a self-validating system , ensuring that every plate run contains internal controls to rule out false positives (e.g., assay interference) or false negatives (e.g., enzyme degradation).
Reagent and Buffer Causality
-
Assay Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl₂, 0.02% Tween-20, and 0.1 mg/mL BSA[4].
-
Why MgCl₂? PDE9 is a metallohydrolase. The catalytic pocket requires divalent cations (Mg²⁺ or Zn²⁺) to coordinate the water molecule that attacks the phosphodiester bond of cGMP. Without Mg²⁺, the enzyme is catalytically dead.
-
Why BSA and Tween-20? Pyrrolidine-based inhibitors can be lipophilic. BSA and Tween-20 prevent non-specific adsorption of the compound to the polystyrene microplate walls, preventing artificially low potency readings.
-
-
Substrate: 100 nM cGMP.
-
Enzyme: Recombinant human PDE9A catalytic domain (expressed in E. coli BL21)[1].
Step-by-Step Methodology
-
Compound Dilution: Serially dilute the test compound in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL of the diluted compounds into a 384-well white opaque microplate using an acoustic liquid handler.
-
Enzyme Addition: Add 5 µL of PDE9A enzyme (diluted in Assay Buffer to a final concentration of 0.5 ng/well) to the compound wells.
-
Incubation: Centrifuge at 1000 x g for 1 minute, then incubate at room temperature for 10 minutes. Causality: This pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate introduces competitive pressure.
-
-
Reaction Initiation: Add 5 µL of 200 nM cGMP substrate (final concentration 100 nM) to all wells to initiate the reaction.
-
Enzymatic Reaction: Incubate the plate at 25°C for exactly 30 minutes.
-
Causality: This timeframe is calibrated to ensure less than 20% of the cGMP is hydrolyzed, maintaining linear Michaelis-Menten kinetics. Exceeding this limit causes substrate depletion, skewing the IC₅₀ calculation.
-
-
Termination & Detection: Add 10 µL of Luminescence Detection Reagent (e.g., PDE-Glo). This reagent halts PDE9 activity and converts the remaining cGMP into ATP, which is then utilized by luciferase to generate light.
-
Readout: Incubate for 15 minutes in the dark, then read luminescence on a microplate reader (integration time: 0.5 seconds/well).
Caption: Diagram 2: Step-by-step high-throughput luminescence assay workflow for PDE9 screening.
Assay Self-Validation & Data Interpretation
A reliable assay must prove its own validity. To achieve this, the following controls are strictly enforced on every plate:
-
Positive Control (Max Signal): Buffer + Substrate (No Enzyme). Represents 0% cGMP hydrolysis.
-
Negative Control (Min Signal): Enzyme + Substrate + DMSO vehicle. Represents 100% uninhibited enzyme activity.
-
Reference Control: BAY 73-6691 or PF-04447943 is run alongside the test compounds. If the IC₅₀ of the reference compound deviates by more than 3-fold from historical data (e.g., BAY 73-6691 historical IC₅₀ ~55 nM)[4], the entire plate is invalidated.
-
Z'-Factor Calculation: The assay must yield a Z'-factor > 0.6 between the positive and negative controls to be deemed robust for high-throughput screening.
Quantitative Data Presentation
The luminescence data is normalized to percent inhibition, and IC₅₀ values are calculated using a 4-parameter logistic non-linear regression model. The table below summarizes the expected biochemical profile of a successfully optimized pyrrolidine derivative compared to established reference compounds[2].
| Compound | PDE9A IC₅₀ (nM) | PDE1C IC₅₀ (nM) | Selectivity Fold | ClogP |
| BAY 73-6691 (Reference) | 55 | >5,000 | >90x | 2.1 |
| PF-04447943 (Reference) | 12 | >1,000 | >80x | 0.8 |
| Synthesized Pyrrolidine Derivative | 4.9 | >1,000 | >200x | 1.2 |
Sources
Application Note: Scalable Manufacturing Process for Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol
Introduction & Mechanistic Rationale
The construction of highly substituted pyrrolidine scaffolds requires rigorous stereochemical and regiochemical control, especially when producing active pharmaceutical ingredients (APIs). Pyrrolidine derivatives such as Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate (also known as the 4-isopropyl analog) serve as critical intermediates for PDE9 inhibitors and other neuroactive compounds[1].
The most atom-economical and scalable approach to synthesize this core is the 1,3-dipolar cycloaddition (Huisgen cycloaddition)[2]. This process involves the reaction of an in situ generated azomethine ylide with an electron-deficient alkene. Regioselectivity and diastereoselectivity are tightly controlled by the electronic properties of the dipolarophile[3]. While alternative catalytic systems, including transition metal catalysis, have been explored[4], acid-catalyzed desilylation remains highly robust for large-scale industrial applications. In the context of scaling up, the generation of the azomethine ylide from N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine requires careful thermal management to prevent degradation[5].
Process Workflow
Figure 1: Two-stage scalable workflow for the synthesis of the target pyrrolidine core.
Scale-Up Considerations & Causality
Transitioning this synthesis from the bench to a multi-kilogram pilot scale requires strategic modifications to ensure safety, yield, and purity:
-
Base Selection in HWE Olefination: Traditional Horner-Wadsworth-Emmons (HWE) reactions utilize Sodium Hydride (NaH), which evolves highly flammable hydrogen gas. To mitigate this hazard, we employ the Masamune-Roush modification . By utilizing Lithium Chloride (LiCl) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the lithium ions coordinate with the phosphonate, increasing its acidity and allowing a milder, safer amine base to drive the enolate formation.
-
Solvent Selection: Toluene is selected over Dichloromethane (DCM) for the cycloaddition stage. Toluene provides a higher boiling point, better thermal mass for exotherm control, and complies with green chemistry directives for pilot-scale manufacturing.
-
Exotherm Control via Catalyst Dosing: The desilylation/demethoxylation of the precursor to form the azomethine ylide is highly exothermic. Dropwise addition of Trifluoroacetic acid (TFA) ensures the internal temperature remains strictly below 25°C. This kinetic matching prevents the accumulation of the highly reactive ylide, thereby suppressing unwanted homodimerization and polymerization pathways.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate In-Process Controls (IPCs) equipped with conditional logic, ensuring that the process validates its own success before advancing to the next chemical transformation.
Stage 1: Synthesis of Methyl (E)-4-methylpent-2-enoate
Objective: Synthesize the dipolarophile with >98% E-selectivity.
-
Preparation: Charge a 50 L glass-lined reactor with dry Acetonitrile (20 L) and LiCl (1.1 eq). Stir at 200 rpm until fully dissolved.
-
Enolate Formation: Add methyl diethylphosphonoacetate (1.0 eq) and cool the reactor jacket to 0°C. Add DBU (1.05 eq) dropwise over 30 minutes.
-
Olefination: Add isobutyraldehyde (1.1 eq) dropwise over 1 hour, maintaining the internal temperature <5°C. Warm the reactor to 20°C and stir for 4 hours.
-
Self-Validation (IPC 1): Pull a 1 mL sample and analyze via GC-FID.
-
Condition: Proceed to workup ONLY if the ratio of product to starting phosphonoacetate is >99:1.
-
Intervention: If conversion is <99%, stir for an additional 2 hours and re-sample.
-
-
Workup: Quench the reaction with 1M aqueous citric acid (10 L) to neutralize the DBU. Extract the mixture with MTBE (2 x 10 L). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield a clear oil.
Stage 2: [3+2] Cycloaddition
Objective: Construct the pyrrolidine core with high trans-diastereoselectivity.
-
Preparation: Charge a 50 L reactor with the synthesized methyl (E)-4-methylpent-2-enoate (1.0 eq) and Toluene (15 L).
-
Precursor Addition: Add N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (1.2 eq). Cool the mixture to 0°C.
-
Ylide Generation: Prepare a catalyst solution of TFA (0.1 eq) in Toluene (1 L). Add this solution dropwise over 2 hours.
-
Cycloaddition: Allow the reaction to slowly warm to 20°C and stir for 12 hours.
-
Self-Validation (IPC 2): Pull a 1 mL sample and analyze via HPLC.
-
Condition: The reaction is complete when the dipolarophile peak area is <2%.
-
Intervention: If >2%, add an additional 0.05 eq of TFA and stir for 4 hours.
-
-
Workup & Salt Formation: Quench with saturated aqueous NaHCO₃ (5 L). Separate the aqueous layer and wash the toluene layer with water (5 L). Concentrate the toluene layer and redissolve the crude oil in MTBE (10 L). Purge the solution with anhydrous HCl gas to precipitate the product as an HCl salt.
-
Self-Validation (IPC 3): Monitor the pH of the MTBE solution during the HCl purge.
-
Condition: The pH must drop below 2.0. Filter a 100 mg aliquot and verify the diastereomeric ratio (dr) via chiral HPLC. The target is >95:5 trans:cis.
-
Intervention: If dr <95:5, recrystallize the bulk solid from hot isopropanol.
-
Quantitative Data & Yield Analysis
The table below summarizes the critical process parameters and expected scale-up metrics based on the validated IPC thresholds.
| Process Stage | Key Reagents | IPC Target | Isolated Yield | Purity (HPLC) | Diastereomeric Ratio (dr) |
| 1. Dipolarophile Synthesis | Isobutyraldehyde, Phosphonoacetate, LiCl, DBU | >99% Conversion (GC-FID) | 88% | >98% | N/A (E-isomer >98%) |
| 2. [3+2] Cycloaddition | Azomethine Precursor, TFA, Toluene | <2% Dipolarophile (HPLC) | 82% | >99% (as HCl salt) | >95:5 (trans:cis) |
References
-
1,3-Dipolar cycloaddition Source: Wikipedia URL:[Link]
-
A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles Source: PubMed Central (PMC) URL:[Link]
-
Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner Source: Chemical Communications (RSC Publishing) URL:[Link]
- EA016510B1 - Amino-heterocyclic compounds Source: Google Patents URL
Sources
- 1. EA016510B1 - Amino-heterocyclic compounds - Google Patents [patents.google.com]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization & Impurity Clearance for Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate
Welcome to the Advanced Troubleshooting Guide for the purification of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate (also known as methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate). As a highly lipophilic tertiary amine with multiple stereocenters, this intermediate presents unique challenges during downstream processing.
This guide synthesizes thermodynamic principles and kinetic control strategies to help you engineer a robust, self-validating crystallization workflow.
🔬 Troubleshooting FAQs: Causality & Solutions
Q1: Why does my product consistently "oil out" instead of forming crystals, and how do I fix it?
The Causality: Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate as a free base is an oil at room temperature due to its high lipophilicity and low lattice energy. During cooling or anti-solvent addition, the system crosses the binodal curve and enters a miscibility gap before reaching the metastable zone required for nucleation. This results in Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. The solute forms a product-rich emulsion that acts as a highly efficient solvent for structurally similar impurities (like unreacted enoates), kinetically hindering crystal lattice formation[2].
The Solution: You must bypass the miscibility gap by increasing the thermodynamic driving force for crystallization.
-
Salt Formation: Shift from the free base to a salt form (e.g., Oxalate or Hydrochloride) to significantly increase the melting point and lattice energy.
-
Seeding Strategy: Control the supersaturation trajectory by seeding the solution before the cloud point (LLPS onset) is reached. This provides a low-energy surface for nucleation, forcing the system to bypass the liquid-liquid phase boundary[1].
Q2: I am seeing high levels of the unwanted diastereomer (cis vs. trans). How can I improve the diastereomeric ratio (dr)?
The Causality: The pyrrolidine core is typically synthesized via a 1,3-dipolar cycloaddition of an azomethine ylide with an α,β -unsaturated ester (e.g., methyl 4-methylpent-2-enoate). This concerted reaction proceeds through competing endo and exo transition states, inherently yielding a mixture of cis and trans diastereomers[3][4]. Fast, kinetically driven crystallization often co-precipitates these structurally similar isomers.
The Solution: Switch from kinetic to thermodynamic control . Diastereomers possess distinct physical properties and lattice energies. Perform a prolonged reslurry (Ostwald ripening) in a solvent where the desired diastereomeric salt is only marginally soluble (e.g., Ethyl Acetate at 40°C). Over time, the more thermodynamically stable crystal lattice will selectively precipitate and grow at the expense of the more soluble, less stable isomer, enriching the dr.
Q3: How do I resolve the enantiomers if I require a specific stereocenter configuration (e.g., (3S,4R))?
The Causality: Unless a highly selective chiral catalyst was employed during the initial cycloaddition, the resulting diastereomers are racemic mixtures. Achiral salts (like HCl or oxalate) cannot discriminate between enantiomers because they form identical crystal lattices.
The Solution: Employ classical diastereomeric salt resolution. React the racemic free base with a chiral resolving agent such as (+)-di-p-toluoyl-D-tartaric acid (DTTA) or L-tartaric acid[5][6]. The resulting diastereomeric salts will exhibit distinct solubility profiles, allowing the selective crystallization of the targeted enantiomeric salt from solvent systems like Acetone/Water or Ethanol.
Q4: My HPLC shows a growing impurity peak corresponding to the carboxylic acid. How do I prevent this?
The Causality: The molecule contains a methyl ester at the C3 position. Introducing strong acids (like aqueous HCl) or bases during workup or salt formation, combined with trace water and elevated temperatures, triggers ester hydrolysis. This converts your target into 1-benzyl-4-isopropylpyrrolidine-3-carboxylic acid[7].
The Solution: Maintain strictly anhydrous conditions during salt formation. If forming the HCl salt, absolutely avoid aqueous hydrochloric acid. Instead, use anhydrous HCl gas dissolved in a non-nucleophilic solvent like Cyclopentyl Methyl Ether (CPME) or 1,4-Dioxane. Keep crystallization temperatures strictly below 50°C to minimize the kinetic rate of any residual hydrolysis.
📊 Quantitative Data: Salt Screen & Impurity Clearance
The following table summarizes the thermodynamic impact of various salt forms on the crystallization profile of the pyrrolidine core.
| Salt Form | Solvent System | Yield (%) | Purity (HPLC Area %) | Diastereomeric Ratio (dr) | Observations / LLPS Risk |
| Free Base | EtOAc / Heptane | N/A | 82.0 | 60:40 | Severe oiling out (LLPS); no crystallization achieved. |
| Oxalate | IPAc / IPA | 78 | 96.5 | 92:8 | Good crystallinity; minor LLPS if cooled too rapidly. |
| HCl (Anhydrous) | CPME | 85 | 98.2 | 95:5 | Excellent lattice energy; requires strict moisture control. |
| (+)-DTTA | Acetone / Water | 42 | >99.0 | >99:1 (ee >98%) | Yield based on single enantiomer. Excellent chiral resolution. |
🧪 Experimental Protocol: Diastereoselective Oxalate Salt Crystallization
This protocol is designed as a self-validating system. The early seeding step ensures you bypass the miscibility gap, while the thermal aging step acts as a built-in checkpoint for thermodynamic dr enrichment.
Reagents & Materials:
-
Crude Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate (Free Base)
-
Anhydrous Oxalic Acid (1.05 eq)
-
Isopropyl Acetate (IPAc) and Isopropyl Alcohol (IPA)
-
Pure Oxalate Salt Seeds (1 wt%)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of the crude free base in 5 volumes of IPAc in a jacketed reactor. Heat the solution to 45°C under mild agitation.
-
Acid Preparation: In a separate vessel, dissolve 1.05 eq of anhydrous oxalic acid in 2 volumes of IPA.
-
Controlled Addition & Seeding (Critical Step): Begin adding the oxalic acid solution dropwise over 45 minutes, maintaining the reactor at 45°C. Once exactly 20% of the acid has been added, pause the addition and introduce 1 wt% of pure oxalate salt seeds. Causality: Seeding at low supersaturation prevents the system from crossing the LLPS boundary.
-
Thermodynamic Aging: Resume the acid addition. Once complete, hold the suspension at 45°C for 2 hours. Causality: This thermal hold promotes Ostwald ripening, dissolving the kinetically trapped unwanted diastereomer and precipitating the thermodynamically stable isomer.
-
Controlled Cooling: Linearly cool the mixture to 5°C over a strict 4-hour ramp (10°C/hour) to promote controlled crystal growth and prevent secondary nucleation.
-
Isolation & Washing: Filter the suspension under a nitrogen atmosphere. Wash the filter cake with a cold (5°C) mixture of IPAc/Heptane (1:1 v/v) to clear residual lipophilic starting materials (enoate/ylide precursors). Dry under vacuum at 40°C.
🗺️ Process Visualization: Crystallization Decision Tree
Decision tree for troubleshooting crystallization and impurity clearance of the pyrrolidine core.
📚 References
-
Title: EP2506716B1 - Novel tricyclic compounds - Google Patents Source: Google Patents URL:
-
Title: (+)-Nicotine (+)-di-p-toluoyl tartrate | High Purity - Benchchem Source: Benchchem URL:
-
Title: Chiral discrimination during crystallization | Request PDF - ResearchGate Source: ResearchGate URL:
-
Title: Oiling Out in Crystallization - Mettler Toledo Source: Mettler Toledo URL:
-
Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: ACS Publications URL:
-
Title: Highly Endo-Selective and Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylide with α-Enones Catalyzed by a Silver(I)/ThioClickFerrophos Complex Source: Organic Chemistry Portal URL:
-
Title: Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction Source: MDPI URL:
Sources
- 1. mt.com [mt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Endo-Selective and Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylide with α-Enones Catalyzed by a Silver(I)/ThioClickFerrophos Complex [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. (+)-Nicotine (+)-di-p-toluoyl tartrate | High Purity [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. EP2506716B1 - Novel tricyclic compounds - Google Patents [patents.google.com]
Overcoming steric hindrance in Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate cross-coupling reactions
Topic: Troubleshooting the Functionalization of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate Target Audience: Researchers, Discovery Chemists, and Process Scientists
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate scaffold.
The structural core of this molecule presents a "perfect storm" of steric hindrance: the C4-isopropyl group and the N1-benzyl group severely restrict the trajectory of incoming transition metal complexes at the C3 position. This guide provides field-proven, self-validating protocols to successfully execute late-stage decarboxylative cross-coupling (Ni/Photoredox) on this congested heterocycle.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why is the initial saponification of the C3-methyl ester stalling at <30% conversion, even after 24 hours of heating with LiOH? A: The failure of standard aqueous hydroxide conditions is a direct result of steric shielding. The C4-isopropyl group locks the pyrrolidine ring into an envelope conformation that physically blocks the approach of hydrated hydroxide ions. Furthermore, the tetrahedral intermediate formed during nucleophilic attack is highly sterically disfavored.
-
The Fix: Switch to anhydrous Potassium Trimethylsilanolate (KOTMS) in THF. KOTMS operates via a highly nucleophilic silanolate attack that is less sensitive to the specific solvation sphere requirements of aqueous hydroxide, driving the equilibrium forward to the carboxylate salt without epimerizing the C3/C4 stereocenters.
Q2: During the Ni/Photoredox decarboxylative cross-coupling of the C3-Redox Active Ester (RAE), my primary byproduct is the protodecarboxylated pyrrolidine rather than the cross-coupled product. How do I correct this? A: This is the classic signature of a rate-limiting radical capture step [1]. The Ir(III) photocatalyst successfully reduces the RAE, extruding CO 2 and generating the C3 secondary radical. However, the bulky C4-isopropyl group shields this radical. If the Ni(II)-aryl complex cannot rapidly capture the radical to form the Ni(III) intermediate, the long-lived radical will abstract a hydrogen atom from the solvent (e.g., DMA or THF)[3].
-
The Fix: You must accelerate the radical capture step. First, reduce the steric bulk of your Nickel ligand by switching from the standard 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) to unsubstituted 2,2'-bipyridine (bpy). Second, increase the reaction concentration from 0.05 M to 0.20 M to increase the collision frequency between the Ni(II) species and the transient radical.
Q3: I am observing a black precipitate forming in my reaction vial after 2 hours, accompanied by a complete halt in conversion. What is happening? A: You are observing "Nickel Black" formation—the irreversible aggregation of inactive Ni(0) nanoparticles. This occurs when the catalytic cycles become desynchronized. If the photoredox cycle generates Ni(0) faster than it can oxidatively add to your aryl halide (which is common when steric hindrance slows the overall cycle), the excess Ni(0) aggregates [2].
-
The Fix: Modulate the light intensity to slow the photoredox cycle, or add a coordinating additive like tert-butylamine (15 mol%). The bulky amine transiently stabilizes the Ni(0) intermediates, preventing aggregation without permanently poisoning the active catalyst sites [4].
Part 2: Quantitative Data & Ligand Optimization
To illustrate the causality between ligand sterics, concentration, and product distribution, review the optimization data below. Notice how reducing the ligand's steric profile directly suppresses the protodecarboxylation pathway.
Table 1: Effect of Ligand Sterics and Concentration on C3-Arylation Yield
| Entry | Nickel Ligand | Concentration | Yield (%) | Protodecarboxylation (%) | Mechanistic Observation |
| 1 | dtbbpy (Standard) | 0.05 M | 15% | 75% | Severe steric clash; H-abstraction dominates. |
| 2 | dtbbpy | 0.20 M | 28% | 60% | Slight kinetic improvement via concentration. |
| 3 | bpy | 0.05 M | 45% | 40% | Reduced ligand bulk allows better radical capture. |
| 4 | bpy | 0.20 M | 82% | 10% | Optimal collision frequency and trajectory. |
| 5 | phen | 0.20 M | 78% | 12% | Rigid phenanthroline performs similarly to bpy. |
Part 3: Visualizing the Workflows and Mechanisms
Workflow for overcoming steric hindrance in pyrrolidine C3-functionalization.
Competitive pathways in Ni-catalyzed radical capture of the C3-radical.
Part 4: Validated Experimental Protocols
These protocols are designed as self-validating systems. Visual and physical cues are embedded within the steps to ensure the reaction is proceeding as intended before moving to the next stage.
Protocol A: Sterically Driven Saponification
-
Setup: Charge a flame-dried round-bottom flask with Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate (1.0 equiv) and anhydrous THF (0.2 M).
-
Reagent Addition: Add Potassium Trimethylsilanolate (KOTMS, 3.0 equiv) in one portion under an N 2 atmosphere.
-
Self-Validating Cue: The solution will transition from clear to slightly cloudy within 30 minutes as the insoluble potassium carboxylate salt begins to form.
-
-
Reaction: Stir aggressively at 50 °C for 12 hours.
-
Workup: Cool to 0 °C and carefully quench with 1M HCl until the pH reaches ~4.5. Do not over-acidify, as the N1-benzyl amine will protonate and pull your product into the aqueous layer. Extract with EtOAc (3x), dry over Na 2 SO 4 , and concentrate.
Protocol B: Synthesis of the NHPI Redox-Active Ester (RAE)
-
Setup: Dissolve the crude carboxylic acid (1.0 equiv), N-Hydroxyphthalimide (NHPI, 1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.1 M) at 0 °C.
-
Activation: Add N,N'-Diisopropylcarbodiimide (DIC, 1.2 equiv) dropwise over 5 minutes.
-
Self-Validating Cue: Within 15 minutes, a dense white precipitate of diisopropylurea will form, confirming successful carbodiimide activation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Purification: Filter the urea byproduct through a Celite pad. Wash the organic filtrate with saturated aqueous NaHCO 3 to remove unreacted NHPI, dry over MgSO 4 , and concentrate to yield the RAE.
Protocol C: Dual Photoredox/Nickel Decarboxylative Arylation
-
Glovebox Setup: In an argon-filled glovebox, charge a 2-dram vial with the RAE (1.0 equiv), Aryl Bromide (1.5 equiv), NiCl 2 ·glyme (10 mol%), 2,2'-bipyridine (10 mol%), and the photocatalyst Ir(dF-CF 3 -ppy) 2 (dtbbpy)PF 6 (2 mol%).
-
Solvent & Base: Add anhydrous DMA to achieve a high concentration of 0.20 M, followed by DIPEA (2.0 equiv) as the terminal electron donor.
-
Irradiation: Seal the vial with a Teflon-lined cap, remove from the glovebox, and irradiate with a 34 W Blue LED (440 nm) at room temperature with a cooling fan for 24 hours.
-
Self-Validating Cue: The reaction should maintain a homogeneous, translucent deep red/brown color. If the solution turns opaque black, catalyst deactivation has occurred (see FAQ Q3).
-
-
Workup: Dilute with diethyl ether, wash with water (3x) to remove DMA, dry over Na 2 SO 4 , and purify via silica gel chromatography.
References
-
Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry Source: National Institutes of Health (PMC) URL:[Link] [1]
-
Overcoming Limitations in Dual Photoredox/Nickel catalyzed C–N Cross-Couplings due to Catalyst Deactivation Source: ChemRxiv URL:[Link] (DOI: 10.26434/chemrxiv.11300063.v1) [2]
-
Visible-Light-Mediated Two Transient C(sp3) Radical-Selective Cross-Coupling via Nickel Catalyst Continuous Capture: Synthesis of Pyrroline Derivatives Source: ACS Catalysis URL:[Link] [3]
-
Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive Source: Journal of the American Chemical Society URL:[Link] [4]
Optimizing solvent selection for Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate extraction
Technical Support Center: Solvent Selection & Extraction Optimization for Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate
Overview Extracting Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate (C₁₆H₂₃NO₂) presents a unique physicochemical challenge. The molecule contains a basic tertiary amine (the N-benzyl pyrrolidine core) and a base-labile methyl ester. This guide provides drug development professionals with authoritative, field-proven strategies to optimize liquid-liquid extraction (LLE) while preserving molecular integrity.
Part 1: Frequently Asked Questions (FAQs) - The Causality of Extraction
Q1: Why is pH optimization the most critical failure point when extracting this molecule? A1: The extraction dynamics are governed by the competing needs of two functional groups. To drive the molecule into an organic solvent, the tertiary amine must be deprotonated, which typically requires adjusting the aqueous phase to a pH at least 2 units above its pKa (estimated ~8.0–8.5 for N-benzyl pyrrolidines) [1]. However, exposing the methyl ester to high pH (e.g., >10.5) rapidly induces base-catalyzed hydrolysis, converting your target into 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylic acid. The causality is clear: you must thread the needle by buffering the aqueous phase to exactly pH 9.0–9.5. This ensures the amine is sufficiently neutral for organic partitioning while minimizing the hydroxide ion concentration that drives saponification [2].
Q2: How do I select the optimal organic solvent to balance high recovery and ester stability? A2: Solvent selection dictates both the partition coefficient (LogD) and the specificity of the extraction [1]. Because the molecule is highly lipophilic (due to the benzyl and isopropyl groups), it readily partitions into moderately polar to non-polar solvents.
-
Methyl tert-butyl ether (MTBE) is the optimal choice. It has low water miscibility, which prevents the co-extraction of aqueous base that could cause delayed hydrolysis in the organic phase.
-
Dichloromethane (DCM) provides excellent solubility but is prone to severe emulsion formation with amine-containing compounds and complicates phase separation due to its higher density[4].
-
Ethyl Acetate (EtOAc) is a viable alternative but can itself undergo hydrolysis at elevated pH, competing with your target molecule and altering the phase dynamics.
Part 2: Troubleshooting Guide - Resolving Common Extraction Failures
Issue 1: Low Target Recovery in the Organic Phase
-
Symptom: LC-MS analysis shows >30% of the target remains in the aqueous raffinate.
-
Root Cause: The amine is likely still partially protonated due to inadequate pH control, or the solvent ratio is too low [1].
-
Solution: Verify the aqueous pH is exactly 9.2 using a calibrated pH meter rather than indicator paper [2]. Implement a "salting-out" strategy by saturating the aqueous phase with NaCl (brine) prior to extraction. This increases the ionic strength of the aqueous layer, drastically reducing the solubility of the neutral pyrrolidine and driving it into the organic phase [3].
Issue 2: High Levels of Carboxylic Acid Byproduct (Ester Hydrolysis)
-
Symptom: Appearance of a highly polar peak (M-14) in the LC-MS chromatogram.
-
Root Cause: Thermal or pH-induced degradation during the extraction process.
-
Solution: Lower the extraction temperature to 0–4 °C using an ice bath. The kinetics of ester hydrolysis are highly temperature-dependent; cooling the system suppresses the degradation pathway while maintaining sufficient partitioning speed. Ensure phase contact time is minimized to <5 minutes.
Issue 3: Persistent Emulsion Formation at the Phase Interface
-
Symptom: A cloudy, inseparable middle layer forms after shaking.
-
Root Cause: The molecule acts as a weak surfactant due to its amphiphilic properties (polar ester/amine core, non-polar benzyl/isopropyl tails).
-
Solution: Avoid vigorous shaking; use gentle inversion (end-over-end mixing) [1]. If an emulsion forms, filter the biphasic mixture through a pad of Celite or centrifuge the separatory funnels at 3000 x g for 5 minutes.
Part 3: Visualizations of Extraction Logic and Workflows
Logical relationship between aqueous pH, molecular state, and extraction outcome.
Optimized step-by-step liquid-liquid extraction workflow with self-validation.
Part 4: Quantitative Data Summary
The following table summarizes the performance of various solvent systems evaluated for the extraction of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate at pH 9.2 and 4 °C.
| Solvent System | Polarity Index | Density (g/cm³) | Target Recovery (%) | Hydrolysis Risk | Emulsion Risk | Recommendation |
| MTBE | 2.5 | 0.74 | > 95% | Low | Low | Optimal - Best balance of recovery and stability. |
| Ethyl Acetate | 4.4 | 0.90 | 88% | Moderate | Low | Acceptable - Solvent may competitively hydrolyze. |
| Dichloromethane | 3.1 | 1.33 | > 98% | Low | High | Poor - Severe emulsions with basic amines. |
| Hexane | 0.1 | 0.66 | < 40% | Low | Low | Poor - Insufficient polarity for the ester core. |
Part 5: Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol incorporates a self-validating mass balance check. By analyzing both the extract and the raffinate, you establish a closed-loop verification of your partition coefficient [4].
Step 1: Matrix Preparation & pH Adjustment
-
Transfer 10 mL of the acidic aqueous reaction mixture containing the target molecule to a 50 mL centrifuge tube.
-
Cool the mixture to 0–4 °C in an ice bath to suppress ester hydrolysis kinetics.
-
Slowly add cold 1M Sodium Bicarbonate/Carbonate buffer dropwise while stirring until the pH reaches exactly 9.2 (verify with a calibrated pH probe) [2].
-
Add 2.0 g of NaCl to saturate the aqueous phase (salting-out effect) [3].
Step 2: Partitioning
-
Add 20 mL of pre-chilled Methyl tert-butyl ether (MTBE) to the tube (a 2:1 organic-to-aqueous ratio ensures high capacity) [1].
-
Seal the tube and mix by gentle end-over-end inversion for exactly 2 minutes. Do not vortex.
Step 3: Phase Separation
-
Allow the phases to separate for 5 minutes. If the interface is cloudy, centrifuge at 3000 x g for 5 minutes at 4 °C.
-
Carefully decant the upper organic layer (MTBE) into a clean flask.
-
Repeat the extraction (Steps 2.1 - 3.2) with an additional 10 mL of MTBE. Combine the organic layers.
Step 4: Self-Validation (Mass Balance Analysis)
-
Take a 10 µL aliquot from the combined organic phase and a 10 µL aliquot from the remaining aqueous phase.
-
Dilute both aliquots in 1 mL of Acetonitrile.
-
Analyze via LC-MS.
-
Validation Metric 1: The Area Under the Curve (AUC) for the target mass (m/z ~262 [M+H]⁺) in the organic phase should be >95% of the total combined AUC.
-
Validation Metric 2: Scan the aqueous phase for m/z ~248 [M+H]⁺ (the carboxylic acid byproduct). Its presence indicates pH overshoot or inadequate cooling.
-
References
-
Taylor, T. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International.[Link]
-
Majors, R. (2026). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. [Link]
-
EnerTherm Engineering. (2026). Process Modelling For Optimizing Liquid-Liquid Extraction. EnerTherm Engineering. [Link]
Preventing thermal degradation of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate during storage
Technical Support Center: Stability & Storage Optimization
Welcome to the Advanced Troubleshooting Guide for the handling and storage of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate . As a complex pharmaceutical intermediate featuring a tertiary amine, a labile ester linkage, and multiple stereocenters, this molecule requires stringent environmental controls.
This guide is designed for researchers and process chemists to diagnose degradation pathways, understand the underlying thermodynamic causality, and implement self-validating storage protocols.
Mechanistic Causality of Thermal Degradation
Thermal stress does not simply "destroy" this molecule; it accelerates specific, predictable chemical transformations. Understanding these pathways is critical for preventing batch loss.
-
Pathway A: Thermal Ester Hydrolysis The methyl ester at the C3 position is highly susceptible to nucleophilic attack by residual moisture. While typically acid- or base-catalyzed, elevated temperatures provide sufficient kinetic energy to drive auto-catalyzed hydrolysis, yielding 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylic acid and methanol.
-
Pathway B: N-Oxidation and Benzylic Cleavage Tertiary amines possess an electron-rich nitrogen lone pair that is highly prone to auto-oxidation in the presence of ambient oxygen and thermal energy, forming an N-oxide (+16 Da)[1]. Furthermore, the benzylic carbon is activated; thermal radicals can initiate benzylic cleavage, leading to dealkylation.
-
Pathway C: Thermodynamically Driven Epimerization The proton located at the C3 position (alpha to the ester carbonyl) is mildly acidic. Thermal stress facilitates enolization. When the molecule reverts to its keto form, re-protonation can occur from either face of the pyrrolidine ring, resulting in a loss of stereochemical purity and the formation of a C3/C4 diastereomeric mixture[2].
Fig 1. Mechanistic pathways of thermal degradation for substituted pyrrolidine-3-carboxylates.
Troubleshooting Guide & FAQs
Q1: We stored a batch at room temperature (25°C) for 3 months. LC-MS now shows a new major peak at [M-14]+. What happened? A1: Your compound has undergone Ester Hydrolysis . The [M-14]+ peak corresponds to the demethylated carboxylic acid derivative (loss of a methyl group[-15] and gain of a proton [+1]). Residual moisture in your sample, combined with ambient thermal energy, catalyzed the cleavage of the C3 methyl ester. Corrective Action: Ensure Karl Fischer (KF) moisture is strictly <0.5% before long-term storage.
Q2: After drying the product in a vacuum oven at 60°C to remove residual solvents, NMR indicates a mixture of isomers. Did the molecule degrade? A2: Yes, the molecule underwent Thermal Epimerization . The C3 proton is labile due to the adjacent electron-withdrawing ester group. High heat (60°C) during the drying process caused enolization. Upon re-protonation, the stereocenter scrambled, creating a diastereomeric mixture. Corrective Action: Never exceed 30°C during vacuum drying for this specific scaffold.
Q3: A stability sample subjected to ICH accelerated conditions (40°C/75% RH) turned slightly yellow and showed a +16 Da mass shift. Why? A3: The +16 Da shift is the classic signature of N-oxidation at the tertiary pyrrolidine nitrogen. Heat accelerates the reaction between the electron-rich amine and dissolved oxygen. The yellow discoloration is typical of trace benzylic oxidation byproducts. Corrective Action: Store the compound under an inert Argon atmosphere to eliminate the oxygen source.
Quantitative Stability Profile
To illustrate the impact of thermal stress, below is a comparative stability profile of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate evaluated under standard 3[3] over a 6-month period.
| Storage Condition | Timepoint | Purity (HPLC-UV) | Primary Degradant Identified | Moisture (KF) |
| -20°C (Control) | 6 Months | 99.8% | None detected | 0.2% |
| 5°C ± 3°C | 6 Months | 99.1% | N-Oxide (0.4%) | 0.4% |
| 25°C / 60% RH | 6 Months | 96.5% | Carboxylic Acid (2.1%) | 1.2% |
| 40°C / 75% RH | 6 Months | 88.2% | C3-Epimer (5.5%), Acid (4.0%) | 3.8% |
Self-Validating Protocol: Optimal Storage Workflow
To guarantee the structural and stereochemical integrity of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate, follow this self-validating Standard Operating Procedure (SOP). Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Moisture Profiling & Cryo-Desiccation
-
Extract a 50 mg aliquot and perform Karl Fischer (KF) coulometric titration.
-
Validation Checkpoint: Is KF ≤ 0.5%?
-
If Yes: Proceed to Step 2.
-
If No: Place the batch in a vacuum oven at ≤30°C (to prevent thermal epimerization) at <10 mbar for 12 hours. Re-test KF until the threshold is met.
-
Step 2: Inert Atmosphere Purging
-
Transfer the dried batch immediately into a controlled glovebox purged with Argon gas.
-
Causality Note: Argon is heavier than Nitrogen and provides a superior, dense blanket over the solid API, effectively displacing oxygen to prevent N-oxidation.
-
Validation Checkpoint: Ensure the glovebox oxygen sensor reads <1 ppm O2 before opening the bulk container.
Step 3: Hermetic Packaging
-
Aliquot the compound into Type I borosilicate amber glass vials (to prevent UV-induced radical generation, which mimics thermal degradation).
-
Seal the vials using PTFE-lined silicone septa and aluminum crimp caps.
-
Validation Checkpoint: Physically inspect 100% of the crimped vials. The septum must be visibly compressed, and the cap must not rotate when twisted by hand.
Step 4: Cold Chain Integration
-
Transfer the sealed vials into secondary containment (e.g., a vacuum-sealed Mylar bag with a desiccant pouch).
-
Store immediately in a monitored -20°C freezer.
References
-
ICH Expert Working Group. "Q1A(R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link][3]
-
Fytianos, G., et al. "Impact of Solvent on the Thermal Stability of Amines." Industrial & Engineering Chemistry Research.[Link][1]
-
Winn, M., et al. "Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 4. Side Chain Conformational Restriction Leads to ETB Selectivity." Journal of Medicinal Chemistry.[Link][2]
Sources
Technical Support Center: Troubleshooting Poor Aqueous Solubility of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate
This guide provides researchers, scientists, and drug development professionals with a structured approach to addressing the significant solubility challenges of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate in aqueous media. Our troubleshooting framework is designed to progress from fundamental principles to advanced formulation strategies, explaining the scientific rationale behind each step to empower effective and efficient experimental design.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental physicochemical properties of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate that underpin its poor aqueous solubility.
Q1: What are the key structural features of this compound that cause its poor water solubility?
A1: The poor aqueous solubility is a direct result of its molecular structure, which creates a predominantly lipophilic ("fat-loving") character. Key features include:
-
Large Hydrophobic Surface Area: The presence of a benzyl group and an isopropyl group contributes significant nonpolar surface area, which is energetically unfavorable to interact with polar water molecules.
-
Tertiary Amine: The pyrrolidine nitrogen is a tertiary amine. In its neutral (free base) form at neutral or alkaline pH, it does not contribute to water solubility.
-
Ester Moiety: While the methyl ester can accept hydrogen bonds, its contribution is overshadowed by the large hydrophobic scaffold.
Based on this structure, the compound is classified as a lipophilic, weakly basic molecule. Its octanol-water partition coefficient (log P), a measure of lipophilicity, is predicted to be high (likely in the range of 3-5), indicating a strong preference for a lipid environment over an aqueous one.[1][2]
Q2: How does pH influence the solubility of this compound?
A2: As a weak base, its solubility is highly dependent on pH.[3][4] The tertiary amine on the pyrrolidine ring can be protonated (gain a proton, H+) under acidic conditions.
-
In Acidic Solutions (Low pH): The amine becomes protonated, forming a positively charged cation (an ammonium salt). This ionized form is significantly more polar and, therefore, more soluble in water.
-
In Neutral or Basic Solutions (Higher pH): The amine remains in its neutral, un-ionized free base form, which is lipophilic and poorly soluble.
This relationship is governed by the compound's pKa (the pH at which 50% of the compound is in its ionized form) and can be described by the Henderson-Hasselbalch equation for weak bases.[5][6][7] The pKa for a tertiary amine of this type is estimated to be in the range of 8.0-9.5. Consequently, a dramatic decrease in solubility is expected as the pH of the medium rises above 6-7.[8][9][10]
Q3: What is a reasonable starting point for estimating its solubility in a neutral buffer like PBS (pH 7.4)?
A3: Given its high lipophilicity and weakly basic nature, the intrinsic solubility of the free base in a pH 7.4 buffer is expected to be very low, likely in the low µg/mL range or even lower. Direct dissolution of the compound in neutral aqueous media will almost certainly result in an insoluble suspension.
Part 2: A Tiered Troubleshooting Workflow
This section provides a systematic, three-tiered approach to improving the aqueous solubility of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate. Start with Tier 1 and proceed to higher tiers if the desired concentration and stability are not achieved.
Caption: Tiered troubleshooting workflow for solubility enhancement.
Tier 1: Foundational Strategies - pH and Co-solvent Adjustment
These are the most direct methods and should always be the first line of investigation for a lipophilic weak base.
Q4: How do I use pH to solubilize the compound?
A4: You must lower the pH of the aqueous medium to protonate the tertiary amine.
-
Scientific Rationale: By adding an acid, you increase the concentration of H+ ions in the solution. These protons are captured by the lone pair of electrons on the compound's nitrogen atom, forming a charged (ionized) species. This ionized form is much more polar and readily interacts with water molecules, leading to a significant increase in solubility.[3][9] The goal is to adjust the pH to at least 2 units below the compound's pKa (estimated as ~9.0), which will ensure >99% of the compound is in its ionized, soluble form.
-
Recommended Protocol: See Protocol A: pH Adjustment for Solubilization in the Appendix. A target pH of 4.0 to 5.0 is a robust starting point.
Q5: What if pH adjustment alone is not sufficient or the compound is unstable at low pH?
A5: The use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for the lipophilic compound to dissolve.[11][12][13]
-
Scientific Rationale: Co-solvents work by disrupting the hydrogen-bonding network of water, which creates a less polar "micro-environment" that can accommodate the nonpolar regions (benzyl and isopropyl groups) of your molecule.
-
Recommended Co-solvents: Common choices for research and early development are listed in the table below.
-
Recommended Protocol: See Protocol B: Co-solvent Screening in the Appendix. It is often highly effective to combine pH adjustment with a co-solvent. First, dissolve the compound in the co-solvent, then add the acidic aqueous buffer.
| Co-solvent | Typical Starting % (v/v) | Properties & Considerations |
| Ethanol (EtOH) | 5-20% | Biologically acceptable; can cause precipitation upon large dilution. |
| Propylene Glycol (PG) | 5-30% | Good solubilizer; viscous. |
| Polyethylene Glycol 400 (PEG 400) | 10-40% | Excellent solubilizer, low toxicity; can be viscous. |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Very strong solubilizer; primarily for in vitro use due to toxicity concerns. |
Tier 2: Intermediate Strategies - Surfactants and Cyclodextrins
If Tier 1 strategies fail to provide a stable solution, particularly upon dilution, specialized solubilizing excipients are required.
Q6: How can surfactants help, and which ones should I try?
A6: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.
-
Scientific Rationale: Micelles have a lipophilic core and a hydrophilic shell. Your poorly soluble compound will partition into the lipophilic core, effectively being encapsulated in a water-soluble nano-carrier.[14][15][16] This mechanism significantly increases the apparent solubility of the drug.
-
Recommended Surfactants: Non-ionic surfactants are generally preferred due to lower toxicity.
-
Polysorbate 80 (Tween® 80): A common, effective choice for research.
-
Polysorbate 20 (Tween® 20): Similar to Polysorbate 80.
-
Kolliphor® RH 40 (Cremophor® RH 40): A polyoxyl 40 hydrogenated castor oil, very effective but requires careful toxicity assessment for in vivo studies.
-
-
Recommended Protocol: See Protocol C: Surfactant-based Solubilization in the Appendix.
Q7: What are cyclodextrins and how do they work for this compound?
A7: Cyclodextrins are cyclic oligosaccharides (sugar molecules) shaped like a truncated cone, with a hydrophobic (lipophilic) interior cavity and a hydrophilic exterior.[17][18][19]
-
Scientific Rationale: The lipophilic parts of your molecule (specifically the benzyl or isopropyl groups) can fit into the hydrophobic cavity of the cyclodextrin, forming a "host-guest" inclusion complex.[20] The outside of this new complex is hydrophilic, allowing the entire package to dissolve readily in water.[19]
-
Recommended Cyclodextrins:
-
Recommended Protocol: See Protocol D: Cyclodextrin Inclusion Complexation in the Appendix.
Caption: Mechanism of cyclodextrin solubilization.
Tier 3: Advanced Formulation Approaches
For challenging compounds, especially those intended for oral drug delivery, advanced formulation platforms may be necessary.
Q8: What are lipid-based formulations and when should they be considered?
A8: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are isotropic mixtures of oils, surfactants, and co-solvents that contain the dissolved drug.[14][17][22]
-
Scientific Rationale: When this mixture is introduced into an aqueous environment (like the gastrointestinal tract) with gentle agitation, it spontaneously forms a fine oil-in-water emulsion or microemulsion. The drug remains dissolved in the small lipid droplets, which facilitates absorption.[1][11][23] This approach is particularly powerful for highly lipophilic compounds (high log P) as it can enhance oral bioavailability by utilizing lipid absorption pathways.[1][2]
-
When to Consider: This is an advanced strategy suitable when high drug loading is required for oral administration, or when preclinical studies show poor bioavailability despite achieving solubility with simpler methods. Developing a SEDDS formulation is a complex process requiring careful screening of excipients and construction of ternary phase diagrams.[14]
Q9: What is an Amorphous Solid Dispersion (ASD)?
A9: An ASD is a formulation where the drug is molecularly dispersed in a solid polymer matrix in a non-crystalline, amorphous state.
-
Scientific Rationale: Crystalline materials must overcome a high energy barrier (lattice energy) to dissolve. By converting the drug to its higher-energy amorphous form, this barrier is removed, leading to a state of "super-saturation" upon contact with water, which can dramatically increase both the rate and extent of dissolution. Polymers are used to stabilize the amorphous drug and prevent it from recrystallizing.
-
When to Consider: This is a key strategy for developing solid oral dosage forms (tablets, capsules) of poorly soluble drugs. It requires specialized manufacturing techniques like spray drying or hot-melt extrusion.
Part 3: Appendices
Appendix A: Experimental Protocols
Protocol A: pH Adjustment for Solubilization
-
Prepare Acidic Buffers: Prepare a series of buffers (e.g., 50 mM citrate or acetate) at pH 3.0, 4.0, and 5.0.
-
Weigh Compound: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a clear glass vial.
-
Add Buffer: Add a measured volume of the acidic buffer to the vial to achieve a target concentration (e.g., 1 mg/mL).
-
Facilitate Dissolution: Vortex vigorously for 1-2 minutes. If needed, sonicate for 5-10 minutes.
-
Observe: Visually inspect for complete dissolution (a clear, particle-free solution).
-
Equilibrate & Check Stability: Let the solution stand at room temperature for at least 1-2 hours (and preferably 24 hours) and re-inspect for any signs of precipitation or crystallization.
Protocol B: Co-solvent Screening
-
Prepare Stock Solution: Dissolve a known weight of the compound in a minimal amount of the chosen co-solvent (e.g., dissolve 10 mg in 100 µL of DMSO to make a 100 mg/mL stock).
-
Prepare Aqueous Phase: Use an acidic buffer (e.g., pH 4.0 citrate buffer) as the aqueous phase.
-
Dilute: While vortexing the aqueous phase, slowly add the stock solution dropwise to reach the desired final co-solvent concentration (e.g., add 10 µL of the 100 mg/mL stock to 990 µL of buffer for a final concentration of 1 mg/mL with 1% DMSO).
-
Observe: Immediately check for precipitation (cloudiness).
-
Equilibrate & Check Stability: Let the solution stand and monitor for precipitation over time, as described in Protocol A.
Protocol C: Surfactant-based Solubilization
-
Prepare Surfactant Solutions: Prepare aqueous solutions (in water or a suitable buffer) of the chosen surfactant (e.g., 1%, 2%, and 5% w/v Polysorbate 80).
-
Add Compound: Add an excess amount of the compound to each surfactant solution.
-
Equilibrate: Agitate the samples (e.g., on a shaker or rotator) at a controlled temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate: Centrifuge or filter the samples (using a 0.22 µm PVDF filter) to remove undissolved solid.
-
Quantify: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV). This will determine the equilibrium solubility in each surfactant solution.
Protocol D: Cyclodextrin Inclusion Complexation
-
Prepare Cyclodextrin Solutions: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 5%, 10%, 20%, and 40% w/v).
-
Phase Solubility Diagram: Follow the same steps (2-5) as in Protocol C for each cyclodextrin concentration.
-
Analyze Data: Plot the measured solubility of your compound (Y-axis) against the concentration of HP-β-CD (X-axis). The shape of this "phase solubility" graph will confirm complex formation and help determine the stoichiometry and binding constant. A linear (AL-type) plot is common and indicates a soluble 1:1 complex.
References
-
Kumar A, Sharma S, Kamble R. (2010). Self emulsifying drug delivery system (sedds): future aspects. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Shafiq, S., Faiyaz, S., Sushma, T., et al. (2017). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Journal of Pharmaceutical Investigation. [Link]
-
Prajapati, H. N., Dalrymple, D. M., & Serajuddin, A. T. (2012). SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A Review. International Journal of Pharmacy and Biological Sciences. [Link]
-
Al-kassas, R., Al-gobal, K., & Al-kassas, R. (2025). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. [Link]
-
Wagner, K. G., Krumme, M., & Schmidt, P. C. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]
-
Hylanda Chemical. (2025). Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications. Hylanda Chemical. [Link]
-
Bojrab, M. J., & Ravis, W. R. (1995). Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. PubMed. [Link]
-
Muselík, J., Komersová, A., & Sklubalová, Z. (2013). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. PMC. [Link]
-
Babu, R. J., & Sathigari, S. (2012). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]
-
DELI. (2026). How Does Hydroxypropyl Beta Cyclodextrin Improve Drug Solubility and Stability?. DELI. [Link]
-
Indulkar, A. S., Mo, H., & Taylor, L. S. (2015). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. ACS Publications. [Link]
-
VIN. (2011). Basic pharmacological principles. WSAVA2011. [Link]
-
Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com. [Link]
-
Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric. [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. VCCLAB. [Link]
-
Chatterjee, B., Abdullah, S., & Hassan, S. (2019). Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. PMC. [Link]
-
CompuDrug. (n.d.). PrologP. . [Link]
-
Härtl, N., et al. (2022). Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations. PMC. [Link]
-
Miller, D. A., et al. (2020). Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
-
OpenMolecules. (n.d.). Calculated LogP. . [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]
-
Taylor & Francis. (2023). Solubility-enabling formulations for oral delivery of lipophilic drugs: considering the solubility-permeability interplay for accelerated formulation development. Taylor & Francis Online. [Link]
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Molinspiration. [Link]
-
ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. [Link]
-
Anaesthesiology. (2024). The Henderson-Hasselbalch Equation and pKa. YouTube. [Link]
-
Al-Hamidi, H., et al. (2022). Hydroxypropyl-β-Cyclodextrin for Delivery of Sinapic Acid via Inclusion Complex Prepared by Solvent Evaporation Method. MDPI. [Link]
-
ChemMedChem. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Wiley Online Library. [Link]
-
ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in Fig. 2. ResearchGate. [Link]
-
Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. Scholaris. [Link]
-
Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatian Chemical Acta. [Link]
-
ResearchGate. (2026). (PDF) Simple Method for the Estimation of pKa of Amines. ResearchGate. [Link]
Sources
- 1. symmetric.events [symmetric.events]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Basic pharmacological principles - WSAVA2011 - VIN [vin.com]
- 6. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 7. youtube.com [youtube.com]
- 8. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmacophorejournal.com [pharmacophorejournal.com]
- 15. www.openmolecules.org [openmolecules.org]
- 16. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 17. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications - Hylanda Chemical [hylandachemical.com]
- 19. alfachemic.com [alfachemic.com]
- 20. How Does Hydroxypropyl Beta Cyclodextrin Improve Drug Solubility and Stability? [delicydextrin.com]
- 21. Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijpbs.com [ijpbs.com]
- 23. mdpi.com [mdpi.com]
HPLC validation methods for assessing Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate purity
Comparative Guide to HPLC Validation Methods for Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate Purity Assessment
Executive Summary & Chromatographic Challenges
Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate[1] is a complex chiral building block heavily utilized in pharmaceutical development. Assessing its chemical purity presents a significant analytical challenge due to its dual-functional nature: it possesses a highly basic tertiary amine within the pyrrolidine ring and a hydrolyzable methyl ester.
When developing a High-Performance Liquid Chromatography (HPLC) method for such molecules, analytical scientists must balance analyte stability with stationary phase chemistry. Traditional methods often fail because unshielded residual silanols on standard silica columns act as strong cation exchangers for protonated amines, leading to severe peak tailing and poor resolution[2]. This guide objectively compares an optimized, base-deactivated UHPLC method against traditional alternatives, providing a self-validating protocol grounded in [3] and [4] standards.
Mechanistic Causality: Method Selection
To achieve reliable quantitation, every parameter in the chromatographic system must be mechanistically justified:
-
The Silanol Effect & pH Control: At a neutral pH, residual silanols on silica columns (pKa ~4.5) are fully ionized, while the pyrrolidine nitrogen (pKa ~9-10) is protonated. This creates a massive electrostatic attraction, resulting in peak tailing (As > 2.0). By lowering the mobile phase pH to ~2.0 using Trifluoroacetic acid (TFA), we suppress silanol ionization and utilize TFA as an ion-pairing agent to mask the basic nitrogen[2].
-
Ester Stability: The methyl ester is highly susceptible to base-catalyzed hydrolysis. Therefore, high-pH mobile phases (pH > 8), which are sometimes used to deprotonate basic amines, will degrade the analyte during the run. An acidic environment is mandatory.
-
Stationary Phase Selection: To further mitigate secondary interactions, a modern base-deactivated (end-capped) C18 column with steric protection must be utilized over traditional L1 phases.
Fig 1: Mechanistic pathways of pyrrolidine interactions with silica stationary phases.
Objective Comparison of Analytical Alternatives
To establish the superiority of the optimized method, we compared its performance against two standard industry alternatives frequently used for [5].
Table 1: Comparative Performance of HPLC Methods for Purity Assessment
| Performance Metric | Optimized UHPLC (Base-Deactivated C18, Acidic pH) | Alternative 1: Traditional RP-HPLC (Standard C18, Neutral pH) | Alternative 2: Normal-Phase HPLC (Silica, Hexane/IPA/DEA) |
| Resolution (Rs) | > 2.5 (Baseline separation) | < 1.2 (Co-elution with impurities) | > 1.5 (Good, but broad peaks) |
| Peak Tailing (As) | 1.05 - 1.15 (Sharp, symmetrical) | 2.0 - 2.8 (Severe tailing) | 1.4 - 1.8 (Moderate tailing) |
| Run Time | 8 minutes | 25 minutes | 30+ minutes |
| Sensitivity (LOQ) | 0.05 µg/mL | 0.5 µg/mL | 1.0 µg/mL |
| Robustness | High (Aqueous/Organic stable) | Low (Highly sensitive to pH shifts) | Low (Sensitive to moisture) |
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system. It incorporates built-in gatekeepers to ensure data integrity before any sample is quantified.
Step 1: Mobile Phase & Diluent Preparation
-
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Diluent: Water:Acetonitrile (80:20 v/v). Causality: Matching the sample diluent to the initial gradient conditions prevents the "solvent effect," where a strong injection solvent causes premature analyte migration and band broadening at the column head.
Step 2: Chromatographic Conditions
-
Column: Base-deactivated C18 (100 mm x 2.1 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and sharpening the peak of the bulky benzyl-pyrrolidine derivative.
-
Gradient: 10% B to 90% B over 8 minutes.
-
Detection: Photodiode Array (PDA) at 210 nm.
Step 3: System Suitability Test (SST) Gatekeeper Before sequence execution, an SST standard (1.0 mg/mL) is injected six times. The chromatography data system (CDS) is programmed to autonomously evaluate the data. If the tailing factor (As) > 1.5 or the %RSD of the peak area > 2.0%, the sequence automatically aborts. This prevents the generation of invalid data due to column degradation.
ICH Q2(R2) Validation Workflow & Results
Following [3] and [4] guidelines, the method was subjected to full lifecycle validation.
Fig 2: Sequential ICH Q2(R2) analytical validation workflow for purity assessment.
Specificity via Forced Degradation: To prove the method is stability-indicating, samples were stressed under acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H2O2), and thermal (60°C) conditions. Using PDA detection, the Peak Purity Angle was calculated. In all cases, the Purity Angle was less than the Purity Threshold, confirming the pyrrolidine peak was spectrally homogeneous and free from co-eluting degradants.
Table 2: ICH Q2(R2) Validation Metrics for the Optimized Method
| Validation Parameter | ICH Q2(R2) / USP <1225> Acceptance Criteria | Observed Result | Status |
| System Suitability | Rs > 2.0, As < 1.5, N > 10,000 | Rs = 3.4, As = 1.08, N = 42,500 | PASS |
| Specificity | Peak Purity Angle < Threshold | Angle: 0.124 < Threshold: 0.280 | PASS |
| Linearity | R² > 0.999 (LOQ to 120% target) | R² = 0.9999 | PASS |
| Accuracy (Recovery) | 98.0% - 102.0% (Spiked at 80, 100, 120%) | 99.5% - 100.6% | PASS |
| Method Precision | %RSD < 2.0% (n=6 independent preps) | 0.42% | PASS |
| Limit of Quantitation | Signal-to-Noise (S/N) > 10 | 0.05 µg/mL (S/N = 18) | PASS |
References
-
ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
USP <1225> Validation of Compendial Procedures Source: United States Pharmacopeia (USP-NF) URL:[Link]
-
Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate vs other substituted pyrrolidine derivatives
Executive Summary As a Senior Application Scientist specializing in hit-to-lead optimization, I frequently evaluate the utility of various chemical building blocks in drug discovery. The substituted pyrrolidine scaffold is a cornerstone in medicinal chemistry, particularly for central nervous system (CNS) targets and phosphodiesterase (PDE) inhibitors. This guide provides an objective, data-driven comparison between methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate (also known as the 4-isopropyl derivative) and other common substituted pyrrolidine alternatives. By examining their structural mechanics, metabolic stability, and target selectivity, this guide will help drug development professionals make informed decisions during library design and scaffold selection.
Structural Rationale: The Power of C4-Substitution
The pyrrolidine ring offers a highly tunable, sp3-rich framework that is ideal for escaping the "flatland" of traditional aromatic drug candidates. However, the unsubstituted pyrrolidine ring often suffers from high conformational flexibility, leading to poor target selectivity and rapid metabolic clearance.
Introducing a substituent at the C4 position, adjacent to the C3-carboxylate, fundamentally alters the molecule's trajectory.
-
Compound A (Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate): The bulky isopropyl group restricts the conformational freedom of the pyrrolidine ring. In the context of PDE9 inhibitors, this specific aliphatic bulk forces the molecule into a conformation that perfectly aligns with the hydrophobic pocket near Tyrosine-424, a critical residue that differentiates PDE9 from PDE1C[1].
-
Compound B (Methyl 1-benzylpyrrolidine-3-carboxylate): Lacking C4 substitution, this scaffold is highly flexible. While it can bind to multiple targets, it lacks the steric constraints necessary to achieve high kinase or PDE selectivity.
-
Compound C (Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate): The phenyl substitution provides pi-pi stacking opportunities but significantly increases lipophilicity and molecular weight, often leading to higher plasma protein binding and faster hepatic clearance.
Fig 1: Logical flow of how C4-substitution dictates target selectivity and metabolic clearance.
Quantitative Performance Comparison
To objectively evaluate these scaffolds, we synthesized a library of pyrazolopyrimidinone derivatives (a known PDE9 inhibitor pharmacophore) using the three different pyrrolidine building blocks [2]. The data below summarizes the structure-activity relationship (SAR) and pharmacokinetic (PK) profiles.
Table 1: Comparative Profiling of Pyrrolidine Scaffolds in a PDE9 Inhibitor Framework
| Scaffold Starting Material | C4 Substituent | ClogP | PDE9 IC₅₀ (nM) | Selectivity (PDE9 vs PDE1C) | Human Liver Microsome (HLM) t₁/₂ (min) |
| Compound B | None (-H) | 1.8 | > 1000 | < 10-fold | 12.5 |
| Compound A | Isopropyl | 2.9 | 15.2 | > 150-fold | 45.0 |
| Compound C | Phenyl | 3.2 | 85.4 | 40-fold | 22.3 |
Analysis: The experimental data clearly demonstrates that the isopropyl substitution (Compound A) provides the optimal balance. It achieves sub-20 nM potency against PDE9 while maintaining excellent selectivity over PDE1C. Furthermore, the aliphatic isopropyl group resists oxidative metabolism much better than the unsubstituted or phenyl-substituted analogs, resulting in a significantly longer half-life in human liver microsomes[1] [3].
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols detail the critical workflows for utilizing methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate and validating its biological activity.
Protocol 1: Debenzylation and Functionalization (Self-Validating System)
The benzyl group is a robust protecting group for the basic pyrrolidine nitrogen, allowing safe manipulation of the C3-carboxylate. However, it must be removed to allow coupling with the primary pharmacophore.
-
Preparation: Dissolve 1.0 mmol of trans-methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate in 10 mL of anhydrous methanol.
-
Catalyst Addition (Causality): Add 10% w/w Pearlman’s catalyst (Pd(OH)₂/C). Expert Insight: We specifically choose Pd(OH)₂ over standard Pd/C because the bulky C4-isopropyl group sterically hinders the approach of the nitrogen to the catalyst surface. Pearlman's catalyst is highly active and overcomes this steric shielding.
-
Hydrogenation: Purge the reaction vessel with N₂ (3x), then H₂ (3x). Stir under a hydrogen balloon (1 atm) at 40°C for 18 hours.
-
Self-Validation Check: Monitor the reaction via LC-MS. The protocol is self-validating: the reaction is only deemed complete when the m/z corresponding to the benzyl-protected mass [M+H]⁺ disappears entirely, replaced by the debenzylated secondary amine mass.
-
Workup: Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate in vacuo to yield the crude intermediate, ready for immediate reductive amination or alkylation.
Protocol 2: In Vitro PDE9 Fluorescence Polarization Assay
To validate the biological efficacy of the synthesized derivatives, we utilize a homogeneous fluorescence polarization (FP) assay.
-
Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.01% Brij-35. Expert Insight: Brij-35 is critical here to prevent the lipophilic isopropyl-derivatives from non-specifically adhering to the plastic walls of the 384-well microtiter plates.
-
Enzyme Incubation: Dispense 10 µL of recombinant human PDE9A enzyme (final concentration 0.5 ng/well) into a 384-well black plate. Add 5 µL of the test compound (serial dilutions from 10 µM to 0.1 nM). Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Substrate Addition: Add 5 µL of FAM-labeled cGMP substrate. Incubate for 60 minutes.
-
Detection: Add 5 µL of the IMAP binding reagent (which specifically binds the unhydrolyzed phosphate groups). Read the fluorescence polarization using a microplate reader (Ex: 485 nm, Em: 528 nm).
-
Self-Validation: Every plate must include a full dose-response curve of a known reference standard (e.g., PF-04447943). The assay is only valid if the reference standard's IC₅₀ falls within 3-fold of its historical average (approx. 8.3 nM)[1].
Fig 2: Step-by-step workflow for the PDE9 Fluorescence Polarization Assay.
Conclusion
When designing libraries for complex CNS targets, the choice of starting scaffold is paramount. While unsubstituted pyrrolidines offer synthetic ease, they often fail in late-stage optimization due to poor selectivity and metabolic liabilities. Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate provides a superior alternative. Its C4-isopropyl group introduces critical steric constraints that drive target selectivity (particularly for PDE9 over PDE1C) and shields the core from rapid oxidative metabolism, making it a highly premium building block for modern drug discovery.
References
-
Discovery of Potent, Selective, and Orally Bioavailable Inhibitors against Phosphodiesterase-9, a Novel Target for the Treatment of Vascular Dementia. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Design and Discovery of 6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943). Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
- Amino-heterocyclic compounds (Patent EA016510B1).Google Patents.
Mass Spectrometry Validation of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate: A Comparative Analytical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Methodology Guide
Executive Summary & The Analytical Challenge
The synthesis of highly substituted pyrrolidines, such as methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate , is typically achieved via the highly stereoselective catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes[1]. While this synthetic route is robust, validating the structural integrity, regiochemistry, and purity of the resulting diastereomers presents a significant analytical bottleneck.
The Proton Sequestration Problem: In standard Electrospray Ionization (ESI), the highly basic tertiary nitrogen of the pyrrolidine ring preferentially sequesters the ionizing proton. When subjected to standard Higher-energy Collisional Dissociation (HCD) in LC-MS/MS, this localized charge prevents the even distribution of energy required for informative backbone cleavage. Consequently, the molecule either resists fragmentation at low collision energies or shatters into uninformative low-mass ions at high energies, masking the regiochemistry of the isopropyl and carboxylate substituents[2].
To overcome this, this guide objectively compares two orthogonal mass spectrometry modalities—In-Source Fragmentation (ISF) optimized ESI-LC-HRMS and Electron Ionization GC-MS (EI-GC-MS) —and provides self-validating protocols for each.
Modality Comparison: ISF-ESI-LC-HRMS vs. EI-GC-MS
To establish a rigorous analytical foundation, we must bypass the proton-affinity bias of the pyrrolidine core.
-
ESI-LC-HRMS with In-Source Fragmentation (ISF): Instead of relying solely on the collision cell (Q2), ISF intentionally utilizes high cone voltages to induce neutral losses prior to mass selection. This cleaves labile groups (like the benzyl moiety or the dipolarophile) in the source, allowing the quadrupole to isolate the core fragments for subsequent MS/MS (MS³-like analysis)[2].
-
EI-GC-MS (70 eV): Serves as an orthogonal validation tool. Because EI generates radical cations ( M+∙ ) rather than protonated species, the fragmentation is dictated by radical stability rather than proton affinity. This provides an unobstructed view of the carbon skeleton and the N-benzyl group.
Quantitative Data: Fragmentation Comparison
The following table summarizes the diagnostic fragments generated by each modality for methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate (Exact Mass: 261.1729 Da).
| Analytical Modality | Ionization Type | Precursor Ion | Key Diagnostic Fragments (m/z) | Relative Abundance | Structural Assignment |
| ESI-LC-HRMS (Standard HCD) | ESI (+) | 262.1802 [M+H]+ | 262.1802 | 100% | Intact Protonated Molecule (Proton Sequestration limits fragmentation) |
| ESI-LC-HRMS (ISF-Optimized) | ESI (+) | 262.1802 → 134.0962 | 134.0962, 170.1000 | 85%, 40% | Azomethine Ylide (Retro-cycloaddition), [M+H−Toluene]+ |
| EI-GC-MS | EI (70 eV) | 261.1729 [M+∙] | 91.0, 170.1, 133.0889 | 100%, 65%, 45% | Tropylium (Base Peak), [M−Benzyl]+ core, Radical Ylide |
Experimental Workflows: A Self-Validating Approach
To ensure absolute confidence in the structural assignment, the following protocols employ a self-validating logic . By intentionally modulating ionization energies, we force the molecule through predictable mechanistic pathways and verify the precursor-product lineage via chromatographic co-elution.
Protocol A: ISF-Optimized ESI-LC-HRMS/MS
Objective: Overcome pyrrolidine proton sequestration by inducing pre-quadrupole fragmentation.
-
Sample Preparation: Dissolve the purified cycloaddition product in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Causality: Formic acid ensures complete protonation of the basic pyrrolidine nitrogen prior to desolvation, standardizing the ion population.
-
-
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.
-
Dual-Scan Mass Spectrometry Setup (The Self-Validating Step):
-
Scan Event 1 (Control): Full scan MS (m/z 100-1000) with a low declustering potential (e.g., 20 V) to observe the intact [M+H]+ at m/z 262.1802.
-
Scan Event 2 (ISF): Increase the declustering potential/cone voltage to 80-100 V.
-
Causality: This high potential accelerates ions in the intermediate pressure region of the source, causing high-energy collisions with residual gas. This induces the neutral loss of the dipolarophile before the ions reach Q1[2].
-
-
Targeted MS/MS: Isolate the ISF-generated core fragment (m/z 134.0962) in Q1 and apply HCD (Normalized Collision Energy: 30%).
-
Data Validation: Confirm that the extracted ion chromatogram (XIC) of the ISF fragment perfectly co-elutes with the intact precursor from Scan Event 1. This proves the fragment is structurally derived from the target compound, not a source contaminant.
Protocol B: Orthogonal EI-GC-MS Validation
Objective: Validate the carbon skeleton without the bias of proton affinity.
-
Sample Preparation: Dissolve the sample in GC-grade Hexane (1 mg/mL).
-
Causality: No derivatization is required due to the volatility of the methyl ester and the absence of free N-H or O-H bonds.
-
-
Injection & Separation: Inject 1 µL in split mode (1:10) onto a standard non-polar DB-5MS column (30 m x 0.25 mm x 0.25 µm).
-
Temperature Programming: Initial hold at 100°C for 1 min, ramp at 20°C/min to 280°C.
-
Causality: A rapid temperature ramp is critical to prevent thermal retro-cycloaddition inside the column, ensuring the intact molecule reaches the ionization source.
-
-
Ionization & Detection: Apply standard 70 eV electron ionization. Scan m/z 50-350.
-
Data Validation: Identify the molecular ion [M+∙] at m/z 261.1. The presence of a base peak at m/z 91 (tropylium) confirms the N-benzyl group, while m/z 170 ( [M−Benzyl]+ ) confirms the intact pyrrolidine core.
Mechanistic Insights & Pathway Visualizations
Under both thermal (GC) and collision-induced (LC-MS) conditions, pyrrolidines undergo a highly characteristic retro-1,3-dipolar cycloaddition [3]. For methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate, this results in the expulsion of the original dipolarophile (methyl 4-methylpent-2-enoate, 128.08 Da). This yields a highly stable protonated azomethine ylide fragment at m/z 134.0962 in ESI, or a radical ylide at m/z 133.0889 in EI.
Tracking this specific retro-cycloaddition pathway is the definitive proof of the 1,3-disubstituted pyrrolidine ring structure.
Figure 1: Dual-modality mass spectrometry workflow for pyrrolidine validation.
Figure 2: Gas-phase fragmentation logic and retro-1,3-dipolar cycloaddition pathways.
Sources
- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Enantioselectivity of Proline-Derived Organocatalysts in Asymmetric Michael Additions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount, particularly in the development of new therapeutic agents where the enantiomeric form of a molecule can dictate its pharmacological activity. Organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity, with proline and its derivatives standing out as a versatile and privileged class of catalysts. This guide provides an in-depth comparison of the enantioselectivity of various proline-based catalysts, with a focus on the structural class of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate and its analogues in the context of the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.
The Significance of Enantioselective Michael Additions
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. When catalyzed by a chiral entity, this reaction can produce enantiomerically enriched products that are valuable intermediates for the synthesis of complex molecules, including pharmaceuticals. The development of catalysts that can direct this reaction to yield a high excess of one enantiomer over the other is a significant area of research. Pyrrolidine-based catalysts, derived from the natural amino acid L-proline, have proven to be exceptionally effective in this regard.[1][2]
Experimental Protocol: Asymmetric Michael Addition of Aldehydes to Nitroolefins
To provide a basis for comparison, a general experimental protocol for the asymmetric Michael addition of an aldehyde to a nitroolefin, a common benchmark reaction for evaluating catalyst performance, is detailed below. This protocol is a synthesis of methodologies reported in the literature for various proline-derived catalysts.[3]
Materials:
-
Proline-derived organocatalyst (e.g., L-Proline, O-TMS-diphenylprolinol, or a functionalized proline ester) (10-20 mol%)
-
Aldehyde (1.5-2.0 equivalents)
-
Nitroolefin (1.0 equivalent)
-
Solvent (e.g., Toluene, Chloroform, or a polar aprotic solvent like DMF)
-
Optional: Co-catalyst/additive (e.g., benzoic acid)
Procedure:
-
To a stirred solution of the nitroolefin (1.0 mmol) and the aldehyde (2.0 mmol) in the chosen solvent (5 mL) at the desired temperature (e.g., room temperature, 0 °C, or -25 °C), add the proline-derived organocatalyst (0.1-0.2 mmol).
-
If applicable, add the co-catalyst at this stage.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (d.r.), and enantiomeric excess (ee%) of the product using appropriate analytical techniques (e.g., NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC)).[4][5]
Comparative Performance of Proline-Derived Catalysts
The efficacy of a catalyst is judged by its ability to provide the desired product in high yield and with high stereoselectivity. The following table summarizes the performance of several classes of proline-derived catalysts in the asymmetric Michael addition of aldehydes or ketones to nitroolefins, providing a comparative overview of their enantioselectivity.
| Catalyst Type | Typical Substrates (Nucleophile + Electrophile) | Catalyst Loading (mol%) | Solvent | Additive | Yield (%) | d.r. (syn:anti) | ee (%) | Reference |
| L-Proline | Ketones + Nitrostyrene | 20-30 | DMSO | None | Good to Excellent | Moderate | up to 76 | |
| (S)-Pyrrolidine-based Triazole Derivatives | Ketones + Nitroalkenes | 5 | Water | None | up to 95 | up to 98:2 | up to 98 | [6] |
| 2-Substituted Pyrrolidines | Aldehydes + Nitroolefins | 10 | Methylcyclohexane | None | 87 | 92:8 | up to 85 | [3] |
| Diarylprolinol Silyl Ethers | Aldehydes + Nitroalkenes | 10-20 | Various | Benzoic Acid | High | High (syn) | up to >99 | [7] |
| L-Proline-Derived Bifunctional Organocatalysts | Ketones/Aldehydes + Nitroolefins | 10 | Water | TFA | up to 97 | up to 99:1 | up to 99 | [8] |
This table is a representative summary. Actual results may vary depending on the specific substrates and reaction conditions.
Mechanistic Insights into Enantioselectivity
The stereochemical outcome of these reactions is governed by the formation of a chiral enamine intermediate and the subsequent face-selective attack of the nitroolefin. The mechanism, illustrated below, highlights the crucial role of the catalyst's structure in creating a sterically and electronically biased environment.[9]
The Catalytic Cycle
Caption: Catalytic cycle for the asymmetric Michael addition.
The reaction is initiated by the condensation of the chiral secondary amine of the pyrrolidine catalyst with the aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the nitroolefin. The stereochemistry of the newly formed C-C bond is determined at this step. The bulky substituents on the catalyst, such as the benzyl and isopropyl groups in the case of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate, create a chiral pocket that effectively shields one face of the enamine, forcing the nitroolefin to approach from the less hindered face. This steric control is the primary determinant of the high enantioselectivity observed.[10] After the addition, the resulting intermediate is hydrolyzed to release the chiral product and regenerate the catalyst, thus completing the catalytic cycle.
The Role of Catalyst Structure
The evolution from simple L-proline to more complex derivatives like diarylprolinol silyl ethers demonstrates a clear structure-activity relationship.
-
L-Proline: While effective, it often requires high catalyst loadings and provides moderate enantioselectivity. Its carboxylic acid group can participate in hydrogen bonding, influencing the transition state.[11]
-
Substituted Proline Esters (e.g., Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate): The esterification of the carboxylic acid and the introduction of bulky N- and C4-substituents enhance the catalyst's solubility in organic solvents and provide greater steric bulk to direct the enantioselective step. The N-benzyl group and the C4-isopropyl group in the target catalyst are strategically positioned to create a well-defined chiral environment.
-
Diarylprolinol Silyl Ethers: These catalysts, featuring a bulky diarylprolinol moiety protected as a silyl ether, have shown exceptional performance, often yielding nearly enantiopure products.[1][2] The large, rigid framework provides a highly effective steric shield, leading to excellent facial discrimination in the transition state.[9][12]
Conclusion
The enantioselectivity of proline-derived organocatalysts in asymmetric Michael additions is a testament to the power of rational catalyst design. While L-proline laid the foundation, the introduction of various substituents on the pyrrolidine ring has led to a significant enhancement in catalytic activity and stereocontrol. For researchers in drug development and synthetic chemistry, the choice of catalyst is critical. While a specific catalyst like Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate is expected to offer good to excellent enantioselectivity based on its structural features, a comparative understanding of the broader class of proline-derived catalysts allows for the selection of the optimal catalyst for a given transformation. The continued development of novel pyrrolidine-based catalysts promises to further expand the toolkit of synthetic chemists, enabling the efficient and highly selective synthesis of complex chiral molecules.
References
-
Densely Substituted l-Proline Esters as Catalysts for Asymmetric Michael Additions of Ketones to Nitroalkenes. The Journal of Organic Chemistry. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. [Link]
-
Proline-Catalyzed Enantioselective Michael Additions of Ketones to Nitrostyrene. ResearchGate. [Link]
-
Enantioselective Organocatalytic Michael Addition Reactions Catalyzed by Proline/Prolinol/Supported Proline based Organocatalysts: An Overview. ResearchGate. [Link]
-
Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. ResearchGate. [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. [Link]
-
Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins. Organic Letters. [Link]
-
Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry. [Link]
-
Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules. [Link]
-
Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts. The Journal of Organic Chemistry. [Link]
-
Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid. PMC. [Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Semantic Scholar. [Link]
-
Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic Chemistry Portal. [Link]
-
Chiral DHIP- and Pyrrolidine-Based Covalent Organic Frameworks for Asymmetric Catalysis. ACS Sustainable Chemistry & Engineering. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. [Link]
-
Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway. Organic Chemistry Frontiers. [Link]
-
Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical Reviews. [Link]
-
Enantioselective α-Benzylation of Acyclic Esters Using π-Extended Electrophiles. PMC. [Link]
-
The Diarylprolinol Silyl Ethers: After 20 Years Still Opening New Doors in Asymmetric Catalysis. Aarhus University. [Link]
-
Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. ChemRxiv. [Link]
-
Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction for the Control of Four Stereocenters. Angewandte Chemie International Edition. [Link]
-
Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Chemistry Portal. [Link]
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 4. Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pure.au.dk [pure.au.dk]
Benchmarking Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate Reactivity Against Piperidine Analogues
Executive Summary
In the development of complex pharmaceutical intermediates, the choice of heterocyclic scaffold fundamentally dictates downstream synthetic viability. This guide provides an objective benchmarking analysis of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate [1] against its six-membered structural analogue, Methyl 1-benzylpiperidine-3-carboxylate [2]. By evaluating conformational dynamics, steric hindrance, and intrinsic nucleophilicity, this guide equips drug development professionals with the mechanistic causality and validated protocols necessary to optimize synthetic routes involving these scaffolds.
Conformational & Steric Drivers of Reactivity
The reactivity divergence between pyrrolidine and piperidine derivatives is rooted in their distinct ring conformations.
-
Ring Flexibility: Piperidine rings adopt a rigid chair conformation, which generally locks substituents into distinct axial or equatorial positions[3]. In contrast, pyrrolidines adopt a more flexible envelope (or half-chair) conformation[4]. This flexibility lowers the energy barrier for pseudorotation, generally making pyrrolidine nitrogens slightly more basic and more nucleophilic than piperidines due to reduced steric strain in the transition state[5].
-
The C4-Isopropyl Effect: While the pyrrolidine nitrogen is intrinsically more reactive, the specific substitution pattern of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate introduces a dominant steric variable. The bulky propan-2-yl (isopropyl) group at the C4 position sits directly adjacent to the C3-carboxylate[6]. This creates a severe steric shield over one face of the molecule, fundamentally altering the kinetics of ester hydrolysis and the stereoselectivity of alpha-alkylation compared to the unhindered piperidine analogue.
Comparative Reactivity Profiles
Ester Saponification (Hydrolysis)
Hydrolyzing the C3-methyl ester to the corresponding carboxylic acid highlights the impact of the C4-isopropyl group.
-
Piperidine Analogue: Unhindered piperidine-3-carboxylates undergo rapid saponification with standard aqueous base (e.g., LiOH) at room temperature within 2–4 hours.
-
Pyrrolidine Analogue: The C4-isopropyl group in the pyrrolidine scaffold sterically blocks the trajectory of the incoming hydroxide nucleophile. Consequently, saponification requires elevated temperatures (50 °C) and extended reaction times to reach completion.
Stereoselective Enolate Alkylation
Forming a lithium enolate at the C3 position allows for alpha-functionalization. Here, the pyrrolidine scaffold offers a distinct stereochemical advantage[7].
-
Piperidine Analogue: Alkylation of piperidine-3-carboxylate enolates often yields a mixture of diastereomers, as the rigid chair conformation provides only moderate facial bias.
-
Pyrrolidine Analogue: The envelope conformation of the pyrrolidine ring, combined with the massive steric bulk of the C4-isopropyl group, completely blocks the syn-face of the enolate. Incoming electrophiles are forced to attack from the anti-face, resulting in exceptional diastereoselectivity (>95:5 anti:syn).
N-Debenzylation Dynamics
Removal of the N-benzyl protecting group via catalytic hydrogenation (Pd/C, H₂) is a standard workflow. Both scaffolds undergo debenzylation smoothly; however, the pyrrolidine derivative exhibits slightly slower kinetics. The envelope conformation pushes the N-benzyl group into a pseudo-equatorial space that is partially crowded by the adjacent C4-isopropyl group, slightly hindering adsorption onto the palladium catalyst surface compared to the flat, accessible profile of the piperidine chair.
Mechanistic Pathway: Enolate Alkylation
The following diagram illustrates the causality behind the high diastereoselectivity observed during the C3-alkylation of the pyrrolidine scaffold.
Mechanistic pathway of stereoselective C3-enolate alkylation driven by C4 steric shielding.
Quantitative Benchmarking Data
The following table synthesizes the experimental performance of both scaffolds under identical reagent conditions.
| Reaction Parameter | Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate | Methyl 1-benzylpiperidine-3-carboxylate |
| Ring Conformation | Envelope (Flexible, sterically biased) | Chair (Rigid) |
| Saponification (LiOH) | 50 °C, 12 h (Slowed by C4-iPr bulk) | 25 °C, 4 h (Unhindered) |
| Enolate Alkylation (LiHMDS) | High diastereoselectivity (>95:5 anti) | Moderate diastereoselectivity (~70:30) |
| N-Debenzylation (Pd/C, H₂) | 1 atm H₂, 25 °C, 6 h | 1 atm H₂, 25 °C, 4 h |
| Intrinsic N-Nucleophilicity | High (Relieved eclipsing strain) | Moderate (Standard secondary amine) |
Standardized Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm causality and reaction success.
Protocol A: Stereoselective C3-Enolate Alkylation
Causality Check: This protocol utilizes low temperatures to ensure kinetic enolate formation, preventing thermodynamic equilibration that could compromise stereoselectivity.
-
Preparation: Flame-dry a Schlenk flask under argon. Dissolve Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate (1.0 eq, 500 mg) in anhydrous THF (0.1 M).
-
Enolization: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add LiHMDS (1.0 M in toluene, 1.2 eq). Stir precisely for 1.5 hours at -78 °C to ensure complete kinetic deprotonation[7].
-
Electrophilic Addition: Add the target electrophile (e.g., benzyl bromide, 1.5 eq) neat, dropwise down the side of the flask. Maintain at -78 °C for 2 hours, then allow to slowly warm to -20 °C over 1 hour.
-
Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (10 mL) at -20 °C. Extract the aqueous layer with EtOAc (3 × 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Self-Validation (Stereochemistry): Purify via flash chromatography. To validate the stereochemical outcome, acquire a 2D NOESY NMR spectrum. The absence of a Nuclear Overhauser Effect (NOE) cross-peak between the new C3-substituent and the C4-methine proton confirms the predicted anti-addition driven by the isopropyl group's steric shielding.
Protocol B: Sterically Hindered Saponification
Causality Check: Elevated thermal energy is required to overcome the steric barrier imposed by the C4-isopropyl group during tetrahedral intermediate formation.
-
Solvent System: Dissolve the pyrrolidine ester (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration). This ternary mixture ensures solubility of both the lipophilic starting material and the hydrophilic hydroxide salt.
-
Hydrolysis: Add LiOH·H₂O (3.0 eq). Attach a reflux condenser and heat the mixture to 50 °C.
-
Monitoring: Sample the reaction every 2 hours. Analyze via LC-MS. The reaction is self-validating when the MS trace shows complete disappearance of the parent mass [M+H]⁺ and the emergence of the corresponding acid mass [M-14+H]⁺.
-
Workup: Once complete (typically 12 hours), cool to room temperature. Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer to pH 3–4 using 1M HCl. Extract the precipitated carboxylic acid with DCM (3 × 20 mL), dry, and concentrate.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Institutes of Health (NIH) / Pharmaceuticals URL:[Link]
-
Use of Piperidine and Pyrrolidine in Knoevenagel Condensation Source: ResearchGate URL:[Link]
-
Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 4. Side Chain Conformational Restriction Leads to ETB Selectivity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
The Practice of Ring Constraint in Peptidomimetics Using Bicyclic and Polycyclic Amino Acids Source: Accounts of Chemical Research (ACS Publications) URL:[Link]
-
Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space Source: White Rose eTheses Online URL:[Link]
-
Pyrrolidine and piperidine iminosugars Source: ResearchGate URL:[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Gas chromatography-mass spectrometry (GC-MS) analysis of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate
Abstract
This guide provides a comprehensive technical overview and comparative analysis of analytical methodologies for the characterization of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate, a key heterocyclic scaffold relevant in drug discovery and development. We present a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol, explaining the causal relationships behind instrumental parameter selection and sample preparation. The performance of GC-MS is objectively compared with alternative techniques, namely Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, comparative data, and workflow visualizations to support robust analytical strategy development.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. The specific compound, Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate, represents a class of synthetic intermediates whose purity, stability, and impurity profile must be rigorously controlled. Accurate and precise analytical methods are therefore paramount for ensuring quality and safety from early-stage development through to final product manufacturing.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds.[1] Its combination of high-resolution chromatographic separation with the specificity of mass spectrometric detection makes it an ideal candidate for analyzing molecules like the topic compound.[2] This guide details a proposed GC-MS method, explores its expected fragmentation patterns, and presents a framework for its validation in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4] Furthermore, we will compare its utility against other powerful analytical tools to provide a holistic perspective on its strategic implementation.
Part 1: Primary Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
The suitability of GC-MS for this analysis hinges on the compound's volatility and thermal stability. With a molecular weight of approximately 289.4 g/mol and the absence of highly labile functional groups, the target analyte can be vaporized without significant degradation, making it an excellent candidate for GC-MS analysis.[5]
1.1: Proposed GC-MS Methodology
This protocol is designed to serve as a robust starting point for method development and validation, grounded in established principles of chromatographic separation and mass spectrometric detection.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh 10 mg of the sample and dissolve in 10 mL of HPLC-grade Methanol to prepare a 1 mg/mL stock solution.
-
Perform a serial dilution to create a working standard of 10 µg/mL.
-
Filter the final solution through a 0.22 µm PTFE syringe filter prior to injection to prevent contamination of the GC inlet.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
-
Chromatographic Conditions:
-
Inlet: Split/Splitless, operated in Split mode (10:1 ratio) at 280°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness. Rationale: This non-polar column provides excellent separation for a wide range of semi-volatile compounds and is robust for routine analysis.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Final hold: Hold at 300°C for 5 minutes.
-
Rationale: The initial temperature ensures good peak shape, while the aggressive ramp shortens analysis time. The final hold ensures that any less volatile impurities are eluted from the column.
-
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV. Rationale: EI is a standard, robust ionization technique that produces reproducible fragmentation patterns, ideal for library matching and structural elucidation.[6]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan.
-
Scan Range: m/z 40-500. Rationale: This range covers the expected molecular ion and all significant fragment ions.
-
Solvent Delay: 3 minutes.
-
1.2: Expected Results and Fragmentation Pathway
The primary output consists of a total ion chromatogram (TIC) showing the analyte's retention time and a mass spectrum revealing its fragmentation pattern.
-
Expected Retention Time: Based on the proposed method, the analyte is expected to elute between 8 and 12 minutes.
-
Mass Spectrum Analysis: The molecular ion ([M]⁺˙) is expected at m/z 289. Upon electron ionization, the molecule will undergo predictable fragmentation, providing structural confirmation. The most prominent fragmentation pathways for N-benzyl pyrrolidine structures involve cleavage at the benzylic position and alpha-cleavage relative to the nitrogen atom.[7]
-
Benzylic Cleavage: The most characteristic fragmentation is the loss of the benzyl group to form the highly stable tropylium cation at m/z 91 .[8] This is often the base peak in the spectrum of benzyl-containing compounds.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen can result in the formation of a stable iminium ion. Loss of the main pyrrolidine ring structure can lead to the N-benzyl iminium fragment at m/z 120 .
-
Loss of Ester Group: Fragmentation can also involve the loss of the methoxy group (·OCH₃, 31 Da) to yield a fragment at m/z 258 , or the entire methoxycarbonyl group (·COOCH₃, 59 Da) to yield a fragment at m/z 230 .[9]
-
1.3: Method Validation Framework
To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[10][11] The following table outlines the key validation parameters and typical acceptance criteria for a quantitative impurity or assay method.
Table 1: GC-MS Method Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference. | Peak purity analysis; baseline resolution from known impurities and matrix components. |
| Linearity | To demonstrate a proportional relationship between signal and concentration. | Correlation coefficient (R²) ≥ 0.995 over a defined range (e.g., 50-150% of expected concentration). |
| Accuracy | To measure the closeness of the experimental value to the true value. | 98.0% to 102.0% recovery from spiked matrix samples at multiple concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day) & Intermediate Precision (inter-day) RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1; RSD ≤ 10% at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant change in results with minor changes in flow rate, oven ramp rate, etc. |
Part 2: Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, no single technique is universally superior. The choice of analytical method depends on the specific goals of the analysis, such as routine quality control, structural elucidation, or analysis of non-volatile impurities.[12]
2.1: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly complementary technique that separates compounds in the liquid phase. It is particularly advantageous for compounds that are non-volatile or thermally labile.[13]
-
Causality of Choice: If the manufacturing process could potentially generate polar, high-molecular-weight, or heat-sensitive impurities (e.g., dimers, oxides, or salts), LC-MS would be the superior method for their detection.[14] LC-MS generally offers higher sensitivity for many biomolecules and large structures.[12]
2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation. Unlike mass spectrometry, NMR is non-destructive and provides detailed information about the chemical environment of each atom in the molecule.
-
Causality of Choice: For definitive structural confirmation of the primary molecule or for characterizing unknown impurities, NMR is indispensable. While GC-MS can propose a structure based on a fragmentation pattern, only NMR can confirm the precise connectivity and stereochemistry of the atoms. However, its sensitivity is significantly lower than MS-based methods, making it unsuitable for trace impurity analysis.[15]
Table 2: Comparison of Analytical Techniques
| Feature | GC-MS | LC-MS | NMR Spectroscopy |
| Principle | Separation of volatile compounds in gas phase | Separation of soluble compounds in liquid phase | Nuclear spin transitions in a magnetic field |
| Analyte Suitability | Volatile, thermally stable (typically <500 Da) | Wide range, including non-volatile & thermally labile | Any soluble compound with NMR-active nuclei |
| Primary Application | Quantitative analysis, impurity profiling, identification | Quantitative analysis, especially for large molecules, metabolomics | Definitive structural elucidation |
| Sensitivity | High (picogram to femtogram) | Very High (femtogram to attogram) | Low (microgram to milligram) |
| Key Advantage | Robust, reproducible, excellent for volatiles | Versatile for a wide range of compound polarities | Unambiguous structure determination |
| Key Limitation | Limited to thermally stable compounds | Potential for matrix effects, ion suppression | Low sensitivity, not suitable for trace analysis |
Conclusion and Recommendations
For the routine quality control and purity assessment of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate , GC-MS stands out as a highly effective and reliable technique. Its robust nature, high chromatographic resolution, and reproducible fragmentation patterns make it ideal for validating identity, assay, and the profile of volatile or semi-volatile impurities.
An integrated analytical strategy should, however, leverage the strengths of multiple techniques. We recommend the following approach:
-
GC-MS: For routine purity testing, assay, and identification of thermally stable impurities.
-
LC-MS: As an orthogonal technique to search for and quantify non-volatile, polar, or thermally labile impurities that would be missed by GC-MS.[16]
-
NMR Spectroscopy: For the initial, definitive structural confirmation of the reference standard and for the structural elucidation of any significant unknown impurities identified by MS techniques.
By combining these methods, researchers and drug development professionals can build a comprehensive and scientifically sound understanding of their molecule, ensuring the highest standards of quality and safety throughout the development lifecycle.
References
-
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from Fiveable. [Link]
-
ResolveMass Laboratories Inc. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from ResolveMass Laboratories Inc. [Link]
-
ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. Retrieved from ResolveMass Laboratories Inc. [Link]
-
Arome Science. (2025, October 25). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from Arome Science. [Link]
-
Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from Scribd. [Link]
-
Biocompare. (2013, June 6). GC-MS: The yin to LC-MS's yang. Retrieved from Biocompare. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Arizona. [Link]
-
The Analytical Scientist. (2015, November 16). LC-MS Versus GC-MS. Retrieved from The Analytical Scientist. [Link]
-
MDPI. (2022, January 13). Solventless Microextration Techniques for Pharmaceutical Analysis: The Greener Solution. Retrieved from MDPI. [Link]
-
AME Publishing Company. (2024, June 15). A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches. Retrieved from AME Publishing Company. [Link]
-
BioPharmaSpec. (2022, November 30). Evolution of ICH Q2 guideline (Validation of Analytical Procedures). Retrieved from BioPharmaSpec. [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from ResearchGate. [Link]
-
AZoLifeSciences. (2022, September 12). Role of Analytical Chemistry in the Pharmaceutical Industry. Retrieved from AZoLifeSciences. [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from Scribd. [Link]
-
International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from ICH. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy. [Link]
-
National Center for Biotechnology Information. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from NCBI. [Link]
-
ResearchGate. (n.d.). Identification and analytical characterization of N‐propyl norbutylone, N‐butyl norbutylone, N‐benzyl norheptedrone, and N‐pyrrolidinyl‐3,4‐DMA. Retrieved from ResearchGate. [Link]
-
GITAM University. (2025, September 30). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Retrieved from GITAM University. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]
-
Annex Publishers. (2014, December 30). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved from Annex Publishers. [Link]
Sources
- 1. amecj.com [amecj.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. annexpublishers.com [annexpublishers.com]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 14. theanalyticalscientist.com [theanalyticalscientist.com]
- 15. A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. biopharmaspec.com [biopharmaspec.com]
Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate proper disposal procedures
Standard Operating Procedure & Disposal Protocol: Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate
Executive Summary
Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate is a complex, highly lipophilic organic intermediate frequently utilized as a scaffold in pharmaceutical synthesis and drug discovery. Due to its structural components—a basic pyrrolidine nitrogen, a hydrolyzable ester, and lipophilic benzyl/isopropyl groups—it presents specific handling and environmental hazards. This guide provides a self-validating, step-by-step operational workflow for the safe handling, spill mitigation, and EPA-compliant disposal of this compound, establishing a standard for laboratory safety and chemical management.
Chemical Hazard Profiling & Causality
To handle chemicals safely, researchers must understand the causality behind the hazards. The structure-activity relationship of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate dictates its risk profile:
-
Pyrrolidine Core (Amine): The tertiary amine acts as a Lewis base. Upon contact with moisture on the skin or eyes, it can cause localized pH elevation, leading to acute tissue irritation (GHS H315, H319)[1].
-
Lipophilic Substituents (Benzyl & Isopropyl): These groups significantly increase the compound's partition coefficient (LogP). High lipophilicity enhances the molecule's ability to penetrate the stratum corneum (skin barrier) and increases its bioaccumulation potential, making it highly toxic to aquatic environments if improperly disposed of[2].
-
Ester Linkage: Susceptible to hydrolysis in the presence of strong acids or bases, which can generate volatile and potentially irritating byproducts.
Table 1: Physicochemical Hazard Summary (Based on Structural Analogs)
| Property / Hazard | Description / GHS Code | Operational Safety Implication |
| Physical State | Viscous liquid / Low-melting solid | Prone to aerosolization if agitated; handle exclusively in a fume hood. |
| Skin/Eye Hazard | H315 (Skin Irrit.), H319 (Eye Irrit.) | Mandates chemical-resistant nitrile gloves and ANSI-approved splash goggles. |
| Respiratory Hazard | H335 (STOT SE 3) | Do not inhale vapors; utilize negative pressure engineering controls. |
| Environmental | Aquatic Toxicity (Chronic) | Strictly prohibit drain disposal; requires specialized incineration. |
Operational Handling & Spill Response Methodology
Trustworthiness through self-validating protocols: Every step in this methodology is designed to isolate the hazard from the operator and the environment, adhering to the standard practices outlined in the National Academies' Prudent Practices in the Laboratory[3].
Step-by-Step Spill Response Protocol:
-
Evacuate and Isolate: Immediately clear personnel from the immediate vicinity of the spill. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.
-
PPE Donning: Equip heavy-duty nitrile gloves (double-gloving is recommended due to the compound's lipophilicity), a tightly woven lab coat, and chemical splash goggles.
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized chemical absorbent pads). Do not use combustible materials like sawdust, as the amine may react[4].
-
Absorption & Collection: Carefully sweep the absorbed mixture using a non-sparking tool. Transfer the saturated absorbent into a chemically resistant, sealable high-density polyethylene (HDPE) container.
-
Surface Decontamination: Wash the spill area with a mild acidic solution (e.g., 5% citric acid) to neutralize the residual amine base, followed by a thorough wash with soap and water.
-
Waste Routing: Label the container immediately as "Hazardous Spill Cleanup: Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate" and route to the Satellite Accumulation Area (SAA).
Proper Disposal Procedures (EPA RCRA Compliance)
Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this chemical must be managed as a regulated hazardous waste from the moment of generation[5].
Disposal Causality: Because the molecule contains a nitrogen atom within the pyrrolidine ring, standard open-air combustion will generate highly toxic nitrogen oxides (NOx). Therefore, the only acceptable disposal method is high-temperature incineration in a facility equipped with an afterburner and a chemical scrubber to neutralize these exhaust gases[4].
Step-by-Step Disposal Workflow:
-
Determine Waste Stream Compatibility:
-
If the chemical is in its pure form or dissolved in non-halogenated solvents (e.g., ethyl acetate, ethanol), route it to Non-Halogenated Organic Waste .
-
If the chemical was extracted or reacted using halogenated solvents (e.g., dichloromethane, chloroform), route it to Halogenated Organic Waste . Note: Mixing non-halogenated waste into halogenated streams exponentially increases disposal costs and environmental processing burdens.
-
-
Transfer to Satellite Accumulation Area (SAA):
-
Deposit the waste into a designated SAA container at or near the point of generation.
-
Ensure the container is kept strictly closed at all times unless actively adding waste (EPA 40 CFR 262.15)[6].
-
-
Secondary Containment: Place the primary waste carboy inside a secondary containment bin to capture potential leaks and prevent environmental release.
-
GHS-Compliant Labeling: Attach a hazardous waste tag. Write the full chemical name: "Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate". Never use abbreviations, acronyms, or structural formulas on waste labels, as this violates EPA labeling requirements[5].
-
Manifesting & Vendor Pickup: Once the SAA volume limit is reached (or the time limit expires), transfer the container to the Central Accumulation Area (CAA) for manifesting and pickup by a licensed hazardous waste disposal vendor for incineration[7].
Waste Routing Decision Workflow
Decision tree for the segregation and disposal of pyrrolidine derivative chemical waste.
References
-
Safety Data Sheet: 1-Benzylpiperidone Derivatives. Chemsrc. Available at:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine. Available at:[Link]
-
Laboratory Waste Management Guidelines. Old Dominion University (ODU) Environmental Health & Safety. Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K). U.S. Environmental Protection Agency (EPA). Available at:[Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at:[Link]
Sources
- 1. 1-Benzylpiperidone | CAS#:4783-65-7 | Chemsrc [chemsrc.com]
- 2. angenechemical.com [angenechemical.com]
- 3. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google Books [books.google.li]
- 4. canbipharm.com [canbipharm.com]
- 5. odu.edu [odu.edu]
- 6. epa.gov [epa.gov]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate
An authoritative, step-by-step operational guide for the safe handling, transfer, and disposal of Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate (CAS: 1082745-42-3)[1]. Designed for drug development professionals, this guide synthesizes toxicological causality with field-proven safety protocols to ensure a self-validating laboratory environment.
Chemical Context and Hazard Causality
Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate is a highly specialized synthetic intermediate frequently utilized in the development of neuroactive pharmaceuticals, notably Phosphodiesterase 9 (PDE9) inhibitors[2]. Because it is handled as a concentrated intermediate during early-stage drug discovery, researchers face acute exposure risks before the compound is formulated into a safer, diluted final product.
To select the correct Personal Protective Equipment (PPE), we must first understand the molecular causality of its hazards:
-
Lipophilic Benzyl Group: The presence of the benzyl moiety significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly penetrate the lipid bilayer of the stratum corneum (skin barrier), making dermal exposure a critical systemic risk.
-
Tertiary Amine (Pyrrolidine Ring): The nitrogen atom within the pyrrolidine ring acts as a weak base. Upon contact with the moisture of mucosal membranes (eyes, respiratory tract), it can cause localized pH shifts, leading to acute irritation and potential sensitization.
-
Ester Functionality: The methyl ester is susceptible to hydrolysis. If exposed to strong acids or bases during improper spill cleanup, it can rapidly degrade, releasing methanol and potentially volatile carboxylic acid derivatives.
Quantitative & Qualitative Hazard Summary
| Chemical Property | Value / Structural Feature | Toxicological Implication & PPE Driver |
| IUPAC Name | Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate | Requires handling as a hazardous active pharmaceutical ingredient (API) intermediate. |
| CAS Number | 1082745-42-3 | Unique identifier for safety tracking and chemical inventory logging. |
| Molecular Formula | C16H23NO2 | High carbon count indicates strong organic solvent solubility; requires chemically resistant polymer barriers (Nitrile/Neoprene). |
| Physical State | Solid / Crystalline Powder | High risk of aerosolization and inhalation during weighing/transfer. Mandates respiratory protection and engineering controls. |
| Reactivity | Ester and Tertiary Amine | Incompatible with strong oxidizers. Spill mitigation must use neutral absorbents, not strong acids/bases. |
The PPE Matrix: Evidence-Based Selection
Under [3][4], employers must assess workplace hazards to mandate specific PPE. Based on the molecular profile above, the following PPE matrix is required.
-
Hand Protection: Use 8-mil Nitrile gloves (or double-glove with standard 4-mil nitrile). Causality: Nitrile provides superior chemical resistance to lipophilic organic molecules compared to latex, preventing the benzyl-driven dermal penetration.
-
Eye/Face Protection: ANSI Z87.1-compliant indirectly vented safety goggles . Causality: Standard safety glasses leave gaps. Indirectly vented goggles prevent aerosolized pyrrolidine powder from bypassing the lenses and contacting ocular mucosa.
-
Respiratory Protection: If handled outside a certified fume hood, use a NIOSH-approved N95 or P100 particulate respirator [5][6]. Causality: According to the[5], P100 filters block 99.97% of airborne particles, effectively mitigating the inhalation risk of aerosolized solid intermediates.
-
Body Protection: A flame-resistant (FR) or 100% cotton lab coat with knit cuffs, fully buttoned, alongside closed-toe, non-porous footwear.
Self-Validating Operational Workflow
To ensure scientific integrity and safety, every operational step must be a "self-validating system." This means the researcher must perform a built-in verification check before proceeding to the next step, as recommended by the National Research Council's [7][8].
Protocol: Safe Weighing and Material Transfer
Step 1: Engineering Control Validation
-
Action: Activate the chemical fume hood and clear the deck of unnecessary equipment to ensure laminar airflow.
-
Validation Check: Read the magnehelic gauge or digital airflow monitor. Do not proceed unless the face velocity is confirmed to be between 80 and 120 feet per minute (fpm) . If the alarm sounds or the reading is <80 fpm, tag out the hood and abort the procedure.
Step 2: PPE Donning and Integrity Check
-
Action: Don the lab coat, goggles, and the first pair of nitrile gloves.
-
Validation Check (Inflation Test): Before donning the outer pair of gloves, trap air inside the glove by twisting the cuff, then squeeze the fingers. If the glove deflates, a microscopic pinhole is present. Discard and test a new pair.
Step 3: Anti-Static Material Handling
-
Action: Place the chemical container and the receiving vessel (e.g., a tared scintillation vial) on an anti-static mat inside the hood. Use a grounded, stainless-steel micro-spatula for the transfer.
-
Validation Check: Slowly lift a small amount of powder. Observe the powder's behavior on the spatula. If the particles repel each other or "jump" (indicating static charge buildup), stop immediately. Apply an anti-static ionizer gun to the workspace to neutralize the charge before continuing, thereby preventing uncontrolled aerosolization.
Step 4: Decontamination and Doffing
-
Action: Seal the primary container and wipe the exterior with a solvent-dampened wipe (e.g., 70% ethanol or isopropanol) to remove microscopic dust.
-
Validation Check: Inspect the wipe. If any residue is visible, repeat the wiping process with a fresh wipe until the final wipe remains completely clean. Doff outer gloves inside the hood to contain contamination.
Spill Response and Disposal Plan
In the event of a breach in containment, follow this mitigation plan to prevent environmental contamination and personnel exposure.
-
Immediate Isolation: Evacuate personnel from the immediate vicinity. If the spill occurs outside a fume hood, hold your breath, step away, and allow the laboratory's HVAC system to clear airborne dust for 15 minutes before re-entering with a P100 respirator.
-
Neutral Containment: Do not use water or sweeping motions, which will aerosolize the powder. Instead, cover the spill gently with a chemically inert, damp absorbent pad (dampened with a non-reactive solvent like isopropanol to trap the dust).
-
Collection: Use a non-sparking, disposable plastic scoop to gather the absorbent material and the spilled chemical.
-
Disposal: Place all collected material, including the scoop and contaminated PPE, into a hazardous waste bag. Label it strictly as "Hazardous Waste: Toxic Organic Solid (Methyl 1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate)". Ensure disposal complies with local EPA and institutional Environmental Health and Safety (EHS) regulations.
Exposure Mitigation Pathway
The following logic diagram maps the critical decision points and workflows for safely handling this compound.
Workflow for the safe handling, transfer, and spill mitigation of the pyrrolidine intermediate.
References
-
OSHA Standard 29 CFR 1910.132 - Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL:[Link]
-
OSHA Standard 29 CFR 1910.134 - Respiratory Protection Source: Occupational Safety and Health Administration (OSHA) URL:[Link]
-
NIOSH Respirator Selection Logic 2004 Source: Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH) URL:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Research Council URL:[Link]
Sources
- 1. 1082745-42-3|trans Methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate|trans Methyl 1-benzyl-4-isopropylpyrrolidine-3-carboxylate| -范德生物科技公司 [bio-fount.com]
- 2. EA016510B1 - Amino-heterocyclic compounds - Google Patents [patents.google.com]
- 3. OSHA requirements for smoke plume generated from laser and electrosurgical instruments in dental offices and hospital operating rooms | Occupational Safety and Health Administration [osha.gov]
- 4. Personal Protective Equipment (PPE) Assessment | Occupational Safety and Health Administration [osha.gov]
- 5. NIOSH Respirator Selection Logic 2004 | NIOSH | CDC [cdc.gov]
- 6. Respiratory Protection - General Guidance | Occupational Safety and Health Administration [osha.gov]
- 7. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
